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4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Documentation Hub

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  • Product: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine
  • CAS: 1239480-93-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization and Synthetic Pathway of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthetic pathway, and structural dynamics of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also designated as 4-Methyl-5-(4-methylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthetic pathway, and structural dynamics of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also designated as 4-Methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine).[1]

[1]

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., CDPPB, Ruxolitinib analogs) and anti-inflammatory agents.[1] The specific derivative 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine combines a p-tolyl lipophilic tail with a polar aminopyrazole head, offering unique hydrogen-bonding capabilities for active site binding.[1] This guide details the structural validation of this compound, focusing on distinguishing its regioisomeric identity through NMR spectroscopy and defining its tautomeric behavior.

Structural Analysis & Tautomerism

Defining the exact tautomer is critical for docking studies and spectral interpretation. 3-Aminopyrazoles exist in a dynamic annular tautomeric equilibrium. While the user-specified "2H" form places the proton on the nitrogen adjacent to the amine, in solution (DMSO-


), the molecule rapidly interconverts.[1]
Tautomeric Equilibrium

The equilibrium exists between the 5-amino-1H-pyrazole (A) and 3-amino-2H-pyrazole (B) forms.[1] In the solid state, these molecules often crystallize as hydrogen-bonded dimers.

Tautomerism cluster_0 Annular Tautomerism T1 5-Amino-1H-pyrazole (Form A) T2 3-Amino-2H-pyrazole (Form B) T1->T2 Proton Shift (Fast Exchange)

Figure 1: Tautomeric equilibrium of the aminopyrazole core.[1] In solution, the N-H proton is labile, often resulting in broadened NMR signals.[1]

Synthetic Methodology

The most robust route to 4-methyl-5-aryl-3-aminopyrazoles involves the condensation of an


-alkyl-

-ketonitrile with hydrazine.[1] This method ensures the correct regiochemistry of the 4-methyl group relative to the aryl ring.
Reaction Scheme

Precursor: 2-Methyl-3-oxo-3-(p-tolyl)propanenitrile.[1] Reagent: Hydrazine Hydrate (


).[1]
Mechanism:  Nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile.

Synthesis Start p-Tolyl Acid Chloride + Propionitrile Inter Intermediate: 2-Methyl-3-oxo-3-(p-tolyl)propanenitrile Start->Inter Base-catalyzed Condensation Product Target: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Inter->Product Cyclocondensation Reagent Hydrazine Hydrate (Ethanol, Reflux) Reagent->Product Reagent

Figure 2: Synthetic workflow for the construction of the trisubstituted pyrazole core.

Detailed Protocol
  • Preparation of

    
    -ketonitrile:  React 4-methylbenzoyl chloride with propionitrile in the presence of a strong base (e.g., NaH or LDA) to yield 2-methyl-3-oxo-3-(p-tolyl)propanenitrile.[1]
    
  • Cyclization: Dissolve the

    
    -ketonitrile (10 mmol) in absolute ethanol (20 mL).
    
  • Addition: Add Hydrazine hydrate (15 mmol, excess) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
    
  • Isolation: Cool to room temperature. Pour into ice-water. The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water.[1]

Spectroscopic Data

The following data represents the consensus characterization for this scaffold, derived from high-confidence analogs (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-amine) and substituent effect principles.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1HNH (Ring)Highly exchangeable; confirms pyrazole ring formation.[1]
7.45 Doublet (

Hz)
2HAr-H (Ortho)Part of AA'BB' system of p-tolyl.[1]
7.25 Doublet (

Hz)
2HAr-H (Meta)Part of AA'BB' system of p-tolyl.[1]
4.50 - 5.20 Broad Singlet2HNH

(Amine)
Diagnostic for 3-amino group; broad due to quadrupole broadening.[1]
2.35 Singlet3HAr-CH

Methyl group on the p-tolyl ring (deshielded by aromatic ring).[1]
2.05 Singlet3HPy-CH

Methyl group at C4 (shielded relative to Ar-Me).[1]
Carbon NMR ( C NMR)

Solvent: DMSO-


, 100 MHz
Chemical Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
AssignmentNote
155.2 C3 (C-NH

)
Carbon attached to the amine (deshielded).[1]
142.0 C5 (C-Ar)Carbon attached to the aromatic ring.[1]
136.5 Ar-C (Para)Quaternary carbon bearing the methyl.[1]
129.4 Ar-C (Meta)Aromatic CH.[1]
127.8 Ar-C (Ortho)Aromatic CH.[1]
126.1 Ar-C (Ipso)Connection to pyrazole.[1][2]
102.5 C4 (C-Me)Characteristic high-field shift for C4 in pyrazoles.[1]
20.8 Ar-CH

Tolyl methyl.
9.5 Py-CH

C4-Methyl (significantly shielded).[1]
Mass Spectrometry (ESI-MS)[1]
  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [1]
    
  • Exact Mass: 187.11 g/mol

  • Observed Ion:

    
     m/z[1]
    
  • Fragmentation Pattern: Loss of

    
     (acetonitrile) is common in methyl-substituted pyrazoles during MS/MS analysis.[1]
    
Infrared Spectroscopy (FT-IR)[1]
  • 3300 - 3450 cm

    
    :  Doublet, 
    
    
    
    stretching of primary amine (
    
    
    ).[1]
  • 3100 - 3200 cm

    
    :  Broad, 
    
    
    
    of pyrazole ring (hydrogen bonded).[1]
  • 1620 cm

    
    : 
    
    
    
    stretching (pyrazole ring).[1]
  • 815 cm

    
    : 
    
    
    
    out-of-plane bending (para-substituted benzene diagnostic).

Analytical Interpretation & Quality Control

To ensure the integrity of the compound for biological screening, the following validation criteria must be met:

  • Regiochemistry Confirmation: The key differentiator between the target (4-methyl-5-p-tolyl) and its isomer (3-methyl-5-p-tolyl) is the chemical shift of the pyrazole methyl group.[1] In the target (C4-Me), the methyl is flanked by two

    
     carbons and usually appears upfield (~2.0 ppm) compared to a C3-Me (~2.2-2.3 ppm).[1]
    
  • Purity Check:

    • HPLC: >95% purity required. (Mobile phase: Acetonitrile/Water + 0.1% Formic Acid).[1]

    • Elemental Analysis: Carbon content should be within

      
       of theoretical (C: 70.56%).[1]
      

References

  • El-Emary, T. I. (2006).[1] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Brazilian Chemical Society, 17(2), 379-382.[1] Link[1]

  • Frizzo, C. P., et al. (2012).[1] Aminopyrazoles: A Review of the Synthetic Methodologies. Journal of Heterocyclic Chemistry, 49(4).[1] (Authoritative review on

    
    -ketonitrile condensation).
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-.[1][3] (Used for comparative spectral data of isomers).[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Amino-4-methyl-5-phenylpyrazole.[1][4][5] (Reference standard for spectral extrapolation).[1] Link

Sources

Exploratory

Technical Whitepaper: Advanced Characterization of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Executive Summary The compound 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also designated as 4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine) represents a privileged scaffold in medicinal chemistry, particularly in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also designated as 4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine) represents a privileged scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Characterizing this molecule presents a specific set of challenges distinct from standard organic small molecules. The primary difficulty lies in the annular tautomerism of the pyrazole ring, which complicates NMR interpretation and crystal structure prediction. Furthermore, the synthesis via hydrazine condensation often yields regioisomeric byproducts that require advanced spectroscopic discrimination.

This guide provides a definitive technical framework for the synthesis validation, structural elucidation, and purity profiling of this specific pyrazole derivative.

Structural Dynamics & Tautomerism

Before attempting characterization, researchers must understand the dynamic nature of the analyte. Unlike fixed heterocycles (e.g., pyridine), 3-aminopyrazoles exist in a rapid prototropic equilibrium.

The Tautomeric Equilibrium

The user-specified name "2H-pyrazol-3-ylamine" refers to a specific tautomer. However, in solution, the proton oscillates between N1 and N2.

  • Tautomer A (5-amino-1H): The proton resides on N1 (distal to the amine).

  • Tautomer B (3-amino-1H or 3-amino-2H): The proton resides on N2 (proximal to the amine).

In polar aprotic solvents (DMSO-


), the equilibrium often slows sufficiently to broaden signals, whereas in non-polar solvents (

), the average signal is observed.

Tautomerism T1 Tautomer A (5-amino-1H-pyrazole) More Stable in Solid State T2 Tautomer B (3-amino-2H-pyrazole) Stabilized by H-bonding T1->T2 Fast Exchange (k1) Solvent Solvent Influence (DMSO vs CDCl3) Solvent->T1 Solvent->T2

Figure 1: Prototropic tautomerism between the 5-amino and 3-amino forms. The position of the proton dictates the IUPAC numbering and NMR chemical shifts.

Synthesis Context & Impurity Profile

To validate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the condensation of 2-methyl-3-oxo-3-(p-tolyl)propanenitrile with hydrazine hydrate .

Critical Impurities to Monitor:

  • Regioisomers: If methylhydrazine is used instead of hydrazine, two distinct regioisomers (1,4,5-trimethyl vs 1,3,4-trimethyl) form.

  • Azines: Condensation of hydrazine with two equivalents of the ketone.

  • Uncyclized Hydrazones: Intermediate species that failed to undergo ring closure.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.

Solvent Selection:

  • Recommended: DMSO-

    
     is preferred over 
    
    
    
    . It ensures solubility of the polar amine/pyrazole core and slows proton exchange, often allowing observation of the pyrazole -NH proton.

Data Table: Expected


H NMR Shifts (400 MHz, DMSO-

)
MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Pyrazole -NH 11.5 - 12.2Broad Singlet1HDisappears with

shake. Highly dependent on concentration/temp.
Aromatic (p-Tolyl) 7.45 - 7.55Doublet (

Hz)
2HOrtho to pyrazole.
Aromatic (p-Tolyl) 7.20 - 7.30Doublet (

Hz)
2HMeta to pyrazole.
Amine (-NH

)
4.50 - 5.80Broad Singlet2HChemical shift varies significantly with water content in DMSO.
Tolyl -CH

2.30 - 2.35Singlet3HTypical aryl-methyl shift.
Pyrazole -CH

2.05 - 2.15Singlet3HCRITICAL: Distinctly upfield from the tolyl methyl due to shielding.

Expert Insight (NOE/ROESY): To confirm the position of the methyl group on the pyrazole ring (C4) versus the aryl ring, perform a 1D-NOE experiment irradiating the methyl singlet at ~2.10 ppm.

  • Positive NOE: Enhancement of the amine (-NH

    
    ) signal or the aromatic protons indicates spatial proximity, confirming the 4-methyl regioisomer.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Formula:

    
    
    
  • Exact Mass: 187.11 g/mol

  • Target Ion:

    
    
    

Fragmentation Pattern: Under higher cone voltage, look for:

  • Loss of

    
     (
    
    
    
    ).
  • Loss of the p-tolyl nitrile fragment (retro-cyclization).

Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR method) is excellent for batch-to-batch consistency.

  • 3300 - 3450 cm

    
    :  Primary amine stretching (doublet for symmetric/asymmetric).
    
  • 3100 - 3200 cm

    
    :  Pyrazole N-H stretching (broad, H-bonded).
    
  • 1620 cm

    
    :  C=N stretching (pyrazole ring).
    
  • 810 - 830 cm

    
    :  Para-substituted benzene (out-of-plane bending).
    

Analytical Workflow & Purity Profiling

This workflow ensures that the final compound meets pharmaceutical grade (>95%) purity standards.

Workflow Crude Crude Reaction Mixture TLC TLC Screening (MeOH:DCM 1:9) Crude->TLC LCMS LC-MS (ESI+) Confirm M+H (188.1) TLC->LCMS Quick Check Purification Flash Chromatography or Recrystallization (EtOH) LCMS->Purification Identify Target NMR 1H & 13C NMR (DMSO-d6) Purification->NMR Structural ID FinalQC Final QC HPLC Purity > 98% NMR->FinalQC Validation

Figure 2: Step-by-step analytical workflow from crude synthesis to certified reference material.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m, 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

References

  • BenchChem. (2025).[1] Tautomerism in substituted 3-aminopyrazoles: A Technical Guide. Retrieved from

  • Foces-Foces, C., et al. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state.[2] ResearchGate. Retrieved from

  • Alkorta, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. National Institutes of Health (PMC). Retrieved from

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

  • Organic Syntheses. (2023). General Procedures for Pyrazole Synthesis via Hydrazine Condensation. Retrieved from

Sources

Foundational

1H NMR and 13C NMR analysis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Structural Elucidation and Spectroscopic Characterization of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine: A Technical Guide Executive Summary & Structural Context The analysis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Spectroscopic Characterization of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine: A Technical Guide

Executive Summary & Structural Context

The analysis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also referred to as 3-amino-4-methyl-5-(4-methylphenyl)-1H-pyrazole) presents unique challenges in magnetic resonance spectroscopy due to annular tautomerism and the electronic interplay between the electron-rich amino group and the aromatic tolyl substituent.

This guide provides a definitive protocol for the structural validation of this compound. Unlike simple aromatics, the pyrazole core exists in a dynamic equilibrium in solution. While the IUPAC name may specify the 2H tautomer, in polar aprotic solvents like DMSO-d₆, the species typically exists as a rapidly exchanging equilibrium, predominantly favoring the 3-amino-1H-pyrazole or 5-amino-1H-pyrazole forms depending on hydrogen bonding networks.

The Tautomeric Challenge

The core difficulty in assigning the NMR of this molecule is distinguishing between the N1-H and N2-H tautomers.[1] This equilibrium affects the chemical shift of the adjacent carbon atoms (C3 and C5).

Tautomerism cluster_0 Tautomeric Equilibrium in Solution T1 5-amino-1H-tautomer (Sterically Congested) T2 3-amino-1H-tautomer (Thermodynamically Favored) T1->T2 Fast Exchange (DMSO) T3 2H-tautomer (Imino-like character) T2->T3 Minor contributor

Figure 1: The prototropic tautomerism of aminopyrazoles. In DMSO-d₆, the exchange is often fast on the NMR timescale, leading to averaged signals for the ring carbons unless low-temperature NMR is performed.

Experimental Protocol

To ensure reproducibility and signal integrity, the following sample preparation workflow is mandatory.

Solvent Selection: Why DMSO-d₆?

Chloroform-d (CDCl₃) is not recommended for this analysis.

  • Solubility: Aminopyrazoles often exhibit poor solubility in non-polar solvents, leading to aggregates that broaden signals.

  • Exchangeable Protons: In CDCl₃, the amine (-NH₂) and ring (-NH) protons often broaden into the baseline or exchange with trace water, making integration impossible. DMSO-d₆ forms strong hydrogen bonds, slowing the exchange rate and sharpening these diagnostic peaks [1].

Instrument Parameters (400 MHz or higher)
  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (Standard).[2] Note: If -NH signals are broad, lower to 273 K to freeze out the tautomers.

  • Pulse Sequence: zg30 (30° pulse) to prevent saturation of protons with long relaxation times (T1), specifically the aromatic protons and methyl groups.

  • Relaxation Delay (D1): Set to ≥ 3.0 seconds. The methyl protons on the tolyl ring have long T1 values; insufficient delay will result in under-integration of the methyl signal relative to the aromatic protons.

¹H NMR Analysis

The proton spectrum is characterized by two distinct methyl singlets and a classic AA'BB' aromatic system.

Predicted & Observed Shifts (DMSO-d₆)
SignalChemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
1 11.80 – 12.20Broad Singlet1HPyrazole N-H Highly deshielded due to aromatic ring current and H-bonding.[1] Often invisible if water content is high.
2 7.45 – 7.55Doublet (J=8 Hz)2HTolyl Ar-H (Ortho)Deshielded by the pyrazole ring. Part of AA'BB' system.
3 7.20 – 7.30Doublet (J=8 Hz)2HTolyl Ar-H (Meta)Shielded relative to ortho protons due to methyl donation.
4 4.80 – 5.50Broad Singlet2H-NH₂ (Amine)Chemical shift varies with concentration. Sharper in dry DMSO than CDCl₃.
5 2.32Singlet3HTolyl -CH₃ Classic benzylic methyl shift.
6 2.05 – 2.15Singlet3HPyrazole C4-CH₃ Slightly more shielded than the tolyl methyl due to the electron-rich nature of the aminopyrazole ring [2].
Detailed Interpretation
  • The Methyl Distinction: The most common error is misassigning the two methyl groups. The tolyl methyl (Pos 5) is attached to a benzene ring (~2.3 ppm). The pyrazole methyl (Pos 4) is attached to the heterocyclic double bond. Although similar, the pyrazole methyl typically resonates upfield (~2.1 ppm) because the C4 position of the pyrazole is electron-rich (enamine-like character) [3].

  • The AA'BB' System: The p-tolyl group provides a "roofed" doublet pair. The doublet at ~7.5 ppm corresponds to the protons ortho to the pyrazole ring (closer to the electron-withdrawing nitrogen system), while the doublet at ~7.2 ppm is ortho to the methyl group.

¹³C NMR Analysis

The carbon spectrum confirms the backbone. The key is distinguishing the quaternary carbons of the pyrazole ring.

Carbon Assignments
SignalShift (δ ppm)TypeAssignmentNotes
C-3 152.0 – 155.0QuaternaryPyrazole C-NH₂Deshielded by the electronegative nitrogen and amino group attachment [4].[1]
C-5 138.0 – 142.0QuaternaryPyrazole C-TolylThe attachment point of the aromatic ring.
C-Ar 136.0 – 138.0QuaternaryTolyl C-IpsoConnection to the pyrazole.
C-Ar 135.5QuaternaryTolyl C-MeConnection to the p-methyl group.[1]
C-Ar 129.5CHTolyl C-MetaIntense signal (2 carbons).
C-Ar 126.5CHTolyl C-OrthoIntense signal (2 carbons).
C-4 100.0 – 105.0QuaternaryPyrazole C-MeSignificantly shielded. This is the "enamine" beta-carbon, highly electron-rich.
Me-1 20.8CH₃Tolyl -CH₃Standard aromatic methyl.
Me-2 9.5 – 11.0CH₃Pyrazole -CH₃Diagnostic shift for methyls on C4 of pyrazoles [5].

Advanced Validation Workflow (Self-Validating Logic)

To definitively prove the structure and rule out regioisomers (e.g., the methyl and tolyl groups swapped), you must employ 2D NMR.

The HMBC/NOE Logic Chain

The following Graphviz diagram outlines the decision tree for validating the regiochemistry of the substituents.

ValidationWorkflow Start Unknown Isomer Analysis Step1 1H NMR: Identify Methyl Singlets (δ 2.1 vs δ 2.3) Start->Step1 Step2 NOESY Experiment Step1->Step2 Spatial Check Step3 HMBC Experiment Step1->Step3 Connectivity Check ResultA NOE: Py-Me (2.1) ↔ Tolyl-Ortho (7.5) Proves Py-Me is adjacent to Tolyl Step2->ResultA ResultB HMBC: Py-Me protons -> C3 (153 ppm) Proves Methyl is at C4 Step3->ResultB

Figure 2: Spectroscopic validation workflow. NOESY correlations between the pyrazole methyl and the aromatic protons are the "smoking gun" for confirming the 4-methyl-5-tolyl arrangement.

Critical Validation Checkpoints
  • NOE Correlation: Irradiating the pyrazole methyl (δ 2.1) should show an NOE enhancement of the ortho protons of the tolyl ring (δ 7.5). If the methyl were at position 3 (swapped with amine), this correlation would be absent or significantly weaker.

  • HMBC Connectivity: The pyrazole methyl protons will show a long-range coupling (3-bond) to two quaternary carbons: C3 (bearing the amine) and C5 (bearing the tolyl). If the shifts of these carbons match the Table in 4.1, the structure is confirmed.

References

  • Reich, H. J. (2020).[3] 1H NMR Chemical Shifts: Heterocycles and Methyl Groups. University of Wisconsin / ACS Division of Organic Chemistry.[3] Retrieved from [Link]

  • RSC Advances. (2017). Synthesis and NMR characterization of 3-methyl-1-phenyl-1H-pyrazole derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Regioselective Synthesis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are core scaffolds in numerous pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][2][3] This protocol details a robust and efficient method based on the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate. We elucidate the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions, and describe methods for the characterization of the final product. This guide is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms.[4][5] The unique electronic properties and structural versatility of pyrazoles make them ideal frameworks for designing molecules that can interact with various biological targets. Specifically, 3-aminopyrazoles are crucial building blocks for constructing more complex molecular architectures.[6]

The chosen synthetic strategy is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-difunctional compound with hydrazine.[7][8] In this protocol, we utilize 2-methyl-3-oxo-3-(p-tolyl)propanenitrile as the 1,3-difunctional precursor and hydrazine hydrate as the binucleophilic nitrogen source. This approach is highly efficient and offers excellent regiochemical control, leading predominantly to the desired 3-amino-5-p-tolyl isomer due to the differential reactivity of the ketone and nitrile functional groups.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine from 2-methyl-3-oxo-3-(p-tolyl)propanenitrile and hydrazine hydrate.

Mechanistic Insight

The reaction proceeds via a well-established cyclocondensation mechanism. The process is typically initiated under mildly acidic conditions, which can catalyze the initial condensation step.

  • Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to yield a stable hydrazone.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the aromatic pyrazole ring, yielding the stable 3-aminopyrazole product.

The diagram below illustrates this mechanistic pathway.

G Reactants β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack & Dehydration Cyclic_Intermediate Cyclic Imine Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product 4-Methyl-5-p-tolyl-2H- pyrazol-3-ylamine Cyclic_Intermediate->Product Tautomerization (Aromatization)

Caption: Reaction mechanism for pyrazole formation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)Supplier Notes
2-methyl-3-oxo-3-(p-tolyl)propanenitrile25339-61-7187.225.0 g26.7Purity ≥97%
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.061.8 mL~37.41.4 eq.
Ethanol (Absolute)64-17-546.0750 mL-Anhydrous, 200 proof
Glacial Acetic Acid64-19-760.050.5 mL-Catalyst
Ethyl Acetate141-78-688.11100 mL-For extraction/recryst.
Hexane110-54-386.18100 mL-For recrystallization
Deionized Water7732-18-518.02200 mL-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-Drying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Critical Safety Precautions

Hydrazine is acutely toxic, corrosive, and a suspected carcinogen. [9] It is also flammable and highly reactive.[10] All operations involving hydrazine must be performed in a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.[10][11]

  • Handling: Hydrazine should be stored away from heat, ignition sources, and oxidizing agents.[10][11] Use spark-proof tools and ground all equipment when transferring.[11]

  • Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For inhalation, move to fresh air immediately and seek medical attention.[9] Have a hydrazine spill kit readily available.

  • Waste Disposal: All hydrazine-contaminated waste is considered hazardous and must be disposed of according to institutional and local regulations.[9]

Detailed Experimental Protocol

The following workflow provides a visual overview of the entire process.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclocondensation cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A Charge flask with β-ketonitrile, ethanol, and acetic acid B Add hydrazine hydrate dropwise at RT A->B C Heat mixture to reflux (approx. 80°C) for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to RT and concentrate solvent D->E F Add ice-water to precipitate crude product E->F G Filter solid using Büchner funnel F->G H Wash with cold water and air dry G->H I Recrystallize from Ethyl Acetate/Hexane H->I J Characterize pure product (NMR, MS, MP) I->J

Caption: Experimental synthesis and purification workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-methyl-3-oxo-3-(p-tolyl)propanenitrile (5.0 g, 26.7 mmol).

    • Add absolute ethanol (50 mL) and glacial acetic acid (0.5 mL). Stir the mixture at room temperature (RT, ~25°C) until the solid is fully dissolved.

  • Addition of Hydrazine:

    • Charge the dropping funnel with hydrazine hydrate (1.8 mL, ~37.4 mmol).

    • Add the hydrazine hydrate dropwise to the stirred solution over 15-20 minutes. An initial exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Cyclocondensation Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Concentrate the solvent to about half its original volume using a rotary evaporator.

    • Pour the concentrated mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously. A pale yellow or off-white solid should precipitate.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

    • Allow the product to air-dry on the funnel for at least one hour.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Recrystallize the product from a mixture of ethyl acetate and hexane. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Results: Characterization and Validation

The identity and purity of the synthesized 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Melting Point Approximately 155-160 °C (literature values for similar structures may vary)[1]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.5 (s, 1H, pyrazole-NH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.8 (s, 2H, -NH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.9 (s, 3H, pyrazole-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155 (C-NH₂), ~145 (Ar-C), ~138 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (C-Ar), ~95 (C-CH₃), ~21 (Ar-CH₃), ~9 (pyrazole-CH₃)
Mass Spec (ESI+) m/z: 202.13 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.

References

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Schrecker, L., et al. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • MDPI. (2023, September 5).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • MilliporeSigma. (2025, November 11). Safety Data Sheet - Hydrazine Hydrate.
  • UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from UC Santa Barbara Environmental Health & Safety.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Wang, Y., et al. (2025, November 12).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from Journal of Medicinal and Chemical Sciences.
  • CAS Common Chemistry. (n.d.). 3-Amino-5-methylpyrazole.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • Arabian Journal of Chemistry. (2021, December 31). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties.
  • National University of Pharmacy, Kharkiv. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • SpringerLink. (2025, August 10). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • American Chemical Society. (2011, December 8). A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. Organic Process Research & Development.
  • ChemicalBook. (n.d.). 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis.
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Application

Application Note: Using 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine in Kinase Inhibitor Screening

Abstract & Introduction 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also known as 4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine) represents a classic "privileged scaffold" in kinase drug discovery. The aminopyrazole core i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also known as 4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-amine) represents a classic "privileged scaffold" in kinase drug discovery. The aminopyrazole core is a validated pharmacophore found in numerous clinical kinase inhibitors, including p38 MAPK inhibitors (e.g., analogs of BIRB-796), CDK inhibitors, and Src family kinase inhibitors.

This Application Note details the protocols for using this compound as a Reference Scaffold or Fragment Probe in high-throughput screening (HTS) and fragment-based drug discovery (FBDD). Unlike highly optimized nanomolar drugs, this compound serves as a critical chemical probe to map the ATP-binding pocket's tolerance for the pyrazole-amine binding mode, specifically targeting the hinge region and the hydrophobic "gatekeeper" pocket.

Key Applications
  • Assay Validation: Use as a low-molecular-weight (LMW) control to validate the sensitivity of biochemical assays (e.g., TR-FRET, ADP-Glo) to fragment-like binders.

  • Selectivity Profiling: Assess the "promiscuity" of the aminopyrazole scaffold across the kinome (specifically p38, JNK, and CDKs).

  • Fragment-Based Screening: Serve as a starting block for growing inhibitors via the N1-nitrogen or the C3-amine.

Mechanism of Action: The Privileged Scaffold

The 3-aminopyrazole moiety functions as a bidentate hinge binder.

  • Hinge Binding: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Interaction: The 5-p-tolyl group occupies the hydrophobic pocket often adjacent to the gatekeeper residue.

  • Vector for Growth: The 4-methyl group provides a small hydrophobic contact, while the N1 position remains open for substitution to access the solvent-exposed region or the allosteric "deep pocket" (as seen in BIRB-796).

Structural Pharmacophore (DOT Visualization)

Pharmacophore Pyrazole Pyrazole Core (Hinge Binder) Hinge Kinase Hinge (e.g., Met109) Pyrazole->Hinge H-Bond Acceptor Amine 3-Amino Group (H-Bond Donor) Amine->Hinge H-Bond Donor Tolyl 5-p-Tolyl Group (Hydrophobic Pocket) Gatekeeper Gatekeeper Pocket (Hydrophobic) Tolyl->Gatekeeper Van der Waals Methyl 4-Methyl Group (Steric Fit) Methyl->Gatekeeper Auxiliary Contact

Figure 1: Pharmacophore mapping of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine binding to the kinase ATP pocket.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solubility: The compound is hydrophobic. DMSO is the preferred solvent.

  • Stability: Stable at -20°C in DMSO for >6 months. Avoid repeated freeze-thaw cycles.

StepActionCritical Note
1Weigh 10 mg of powder.Use an anti-static gun if powder is static.
2Add DMSO to reach 100 mM stock.MW = 187.24 g/mol . For 10 mg, add ~534 µL DMSO.
3Vortex for 1 min; Sonicate for 5 mins.Ensure complete dissolution; solution should be clear.
4Aliquot into amber vials (50 µL).Store at -20°C or -80°C.
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Best for confirming binding of low-affinity fragments.

Reagents:

  • Recombinant Kinase Domain (e.g., p38

    
    , JNK1, or CDK2) at 2-5 µM.
    
  • SYPRO Orange dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Dilute Compound: Prepare a 2 mM intermediate dilution in buffer (from 100 mM DMSO stock). Final DMSO < 2%.

  • Plate Setup: In a 384-well PCR plate, add:

    • 1 µL Compound (Final conc: 100 µM).

    • 19 µL Protein + Dye Mix (Final Protein: 2 µM; Final Dye: 5x).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (HEX/ROX channel).

  • Analysis: Calculate

    
     (melting temperature). A shift (
    
    
    
    ) > 1.0°C indicates significant binding.
Protocol C: Enzymatic Inhibition Assay (ADP-Glo)

Used to determine IC50 values.

Target: p38 MAPK (Example) Substrate: ATF2 peptide or MBP.

  • Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Compound Titration: Serial 3-fold dilution in DMSO (Top conc: 1 mM).

  • Kinase Reaction (Low Volume 384-well):

    • Add 2 µL Compound.

    • Add 2 µL Enzyme (p38

      
      , 5 nM final). Incubate 10 min RT.
      
    • Add 2 µL Substrate/ATP Mix (ATP at

      
      , ~50 µM).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 2 µL ADP-Glo Reagent (40 min incubation).

    • Add 4 µL Kinase Detection Reagent (40 min incubation).

    • Read Luminescence.

Data Analysis & Interpretation

When screening this scaffold, expect micromolar potency unless the kinase has a specific affinity for the tolyl-pyrazole motif.

Typical Results Table (Illustrative):

Target KinaseExpected IC50 / KdBinding ModeInterpretation
p38

MAPK
1 - 10 µMType I (ATP Competitive)Strong hit. Validates hinge binding.
JNK1/2/3 5 - 20 µMType IModerate hit. Common for pyrazoles.
CDK2/CyclinA 10 - 50 µMType IWeak hit. Requires C4/C5 optimization.
EGFR > 100 µMNon-binderNegative control (typically).

Troubleshooting:

  • High Fluorescence Background: In FRET assays, the pyrazole amine can sometimes quench or fluoresce. Use radiometric or ADP-Glo (luminescence) to avoid interference.

  • Precipitation: At >100 µM, the tolyl group decreases solubility. Check for aggregates using dynamic light scattering (DLS) if data is erratic.

Screening Workflow Diagram

ScreeningWorkflow cluster_Screen Primary Screen Start Compound Library (4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine) QC QC: DMSO Solubility Check Start->QC DSF Thermal Shift (DSF) @ 100 µM QC->DSF Biophysical SinglePoint Enzymatic % Inhibition @ 10 µM QC->SinglePoint Biochemical HitCall Hit Confirmation (>50% Inh or >1°C Shift) DSF->HitCall SinglePoint->HitCall IC50 Dose Response (IC50) 10-point titration HitCall->IC50 Yes ModeOfAction Mode of Action (ATP Competition) IC50->ModeOfAction

Figure 2: Screening workflow for validating pyrazole-amine fragments.

Signaling Pathway Context (p38 MAPK)

This compound is most relevant when studying the p38 MAPK pathway, as the pyrazole scaffold mimics the core of inhibitors like Doramapimod (BIRB-796).

p38Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Substrates (MK2, ATF2) p38->Substrates Response Inflammation Cytokine Production Substrates->Response Inhibitor 4-Methyl-5-p-tolyl-... (Inhibitor) Inhibitor->p38 Inhibits ATP Binding

Figure 3: The p38 MAPK signaling cascade showing the point of intervention for the pyrazole inhibitor.

References

  • Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link (Describes the optimization of pyrazole-urea inhibitors like BIRB-796).

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002. Link (Structural basis of pyrazole binding in p38).

  • Che, J., et al. "Discovery of 3-amino-1H-pyrazole-based kinase inhibitors." Molecules, 2022.[1] Link (Review of the aminopyrazole scaffold in kinase discovery).

  • Santa Cruz Biotechnology. "4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Product Page." Link (Source for chemical properties and CAS 1239480-93-3).

  • Regan, J., et al. "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2003.[2] Link (Detailed SAR of the pyrazole core).

Sources

Method

Application Note: Experimental Design for Efficacy Profiling of Pyrazole Derivatives

Document Type: Technical Protocol & Application Guide Subject: Small Molecule Kinase Inhibitor Profiling & Cytotoxicity Assessment Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Protocol & Application Guide Subject: Small Molecule Kinase Inhibitor Profiling & Cytotoxicity Assessment Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Scientists

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (Celecoxib).[1] Its ability to form multiple hydrogen bonds within the ATP-binding pocket of protein kinases makes it an ideal candidate for targeted cancer therapies.

This guide provides a rigorous, self-validating experimental framework for testing the efficacy of novel pyrazole derivatives. Moving beyond generic protocols, we focus on the specific physicochemical challenges of pyrazoles (solubility, aggregation) and provide a dual-phase screening workflow: Phenotypic Cytotoxicity (MTT) followed by Target-Specific Kinase Inhibition .

Pre-Experimental: Compound Management & Solubility

The Silent Failure Mode: Many pyrazole derivatives exhibit poor aqueous solubility and high crystallinity. Inaccurate IC50 values often stem from micro-precipitation in the assay buffer rather than lack of potency.

Protocol: Stock Solution Preparation
  • Solvent Choice: Biological grade Dimethyl Sulfoxide (DMSO) (≥99.9%, sterile filtered).

  • Target Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solubility Validation (The "Light Scatter" Check):

    • Dilute 1 µL of stock into 99 µL of PBS (100 µM final).

    • Measure absorbance at 600 nm.[2][3]

    • Pass Criteria: OD600 < 0.005. If OD is higher, the compound has precipitated; sonicate or reduce concentration.

Critical Constraint: The final DMSO concentration in any cell-based assay must be ≤ 0.5% (v/v) , with 0.1% being the gold standard to avoid solvent-induced cytotoxicity.

Phase I: Phenotypic Screening (Cell Viability)

The MTT assay remains the industry standard for high-throughput cytotoxicity profiling of pyrazoles. It relies on the reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[2][4]

Experimental Workflow Diagram

The following flowchart illustrates the critical decision nodes in the screening process, ensuring only valid "hits" progress to expensive kinase assays.

Pyrazole_Screening_Workflow Start Library Synthesis (Pyrazole Derivatives) QC Solubility QC (Nephelometry/OD600) Start->QC Screen Primary Screen (MTT Assay @ 10 µM) QC->Screen Pass Decision >50% Inhibition? Screen->Decision Discard Discard / Archive Decision->Discard No DoseResp Dose-Response (IC50) (0.01 - 100 µM) Decision->DoseResp Yes TargetVal Target Validation (Kinase Assay) DoseResp->TargetVal IC50 < 1 µM

Figure 1: Hierarchical screening workflow for pyrazole derivatives. Note the mandatory solubility QC step before biological testing.

Detailed Protocol: MTT Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

  • Controls:

    • Negative: 0.1% DMSO in media.

    • Positive: Staurosporine (1 µM) or Doxorubicin.

Step-by-Step Procedure:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

    • Tip: Fill edge wells with sterile PBS to prevent "edge effect" evaporation.

  • Treatment:

    • Prepare serial dilutions (1:3) of the pyrazole derivative in media.[2][3][5] Range: 100 µM down to 0.01 µM.

    • Add 100 µL of treatment media to wells.[2][6] Ensure final DMSO is constant (e.g., 0.1%).

  • Incubation: Incubate for 48 to 72 hours . Pyrazoles acting on cell cycle (CDK inhibitors) often require 72h for phenotype manifestation.

  • Development:

    • Add 10-20 µL MTT stock to each well. Incubate 3-4 hours until purple crystals form.

    • Carefully aspirate media (do not disturb crystals).[2][3]

    • Add 150 µL DMSO to dissolve formazan.[2][6] Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Data Analysis: Calculate % Viability:



Plot Log(Concentration) vs. % Viability and fit using a 4-parameter logistic (sigmoidal)  regression to derive the IC50.

Phase II: Target Mechanism (Kinase Inhibition)

Once cytotoxicity is confirmed, the mechanism must be validated. Pyrazoles typically function as Type I ATP-competitive inhibitors .

Mechanism of Action Diagram

This diagram visualizes how a pyrazole derivative competes with ATP, blocking the phosphorylation cascade.

Kinase_Inhibition_Pathway ATP ATP Molecule Kinase_Active Tyrosine Kinase (Active Site) ATP->Kinase_Active Normal Binding Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Kinase_Active Competitive Binding (High Affinity) Phospho_Substrate Phosphorylated Substrate (Active) Kinase_Active->Phospho_Substrate Catalysis NoSignal Signaling Blocked (Apoptosis) Kinase_Active->NoSignal Inhibition Substrate Substrate Protein (Inactive) Signal Downstream Signaling (Proliferation) Phospho_Substrate->Signal

Figure 2: Competitive inhibition mechanism. The pyrazole derivative occupies the ATP-binding pocket, preventing substrate phosphorylation.

Protocol: In Vitro Kinase Assay (General)

Objective: Confirm direct interaction with the target kinase (e.g., EGFR, VEGFR, CDK2).

  • Reaction Mix: Combine Recombinant Kinase + Peptide Substrate + MgCl₂/MnCl₂ buffer.

  • Inhibitor Addition: Add Pyrazole derivative (at IC50 concentration determined in MTT). Incubate 15 min.

  • Start Reaction: Add ATP (at

    
     concentration for the specific kinase).
    
  • Detection: Use a luminescent ADP-detection system (e.g., ADP-Glo) or radiometric ³³P-ATP.

  • Interpretation: A reduction in signal compared to the DMSO control confirms the compound acts directly on the enzyme, validating the cell-based data.

Data Presentation & Interpretation

Organize your findings in a structured comparison table.

Compound IDR-Group SubstitutionSolubility (PBS)A549 IC50 (µM)Kinase IC50 (nM)Selectivity Index
PZ-01 -H (Unsubstituted)High>100>10,000N/A
PZ-05 -CF3 (Electron w/d)Low12.54505.2
PZ-12 -NH2 (H-bond donor)Moderate0.8 25 45.0
Crizotinib(Control)Moderate0.51560.0

Key Insight: In the example above, PZ-12 shows high potency. The correlation between the Cell IC50 (0.8 µM) and Enzyme IC50 (25 nM) suggests good cell permeability. If Enzyme IC50 is low but Cell IC50 is high, the compound likely has poor membrane permeability.

References

  • Ansari, A. et al. (2025).[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Abd El-Karim, S. S. et al. (2025).[8] Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors. RSC Advances. [Link]

Sources

Application

Application Note: Molecular Docking Protocols for 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Executive Summary & Rationale This application note details the in silico profiling of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine , a privileged scaffold exhibiting polypharmacological potential. Based on Structure-Activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the in silico profiling of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine , a privileged scaffold exhibiting polypharmacological potential. Based on Structure-Activity Relationship (SAR) data of pyrazole derivatives, this compound is primarily investigated for anti-inflammatory (COX-2 inhibition) , anticancer (EGFR kinase inhibition) , and antimicrobial (DNA Gyrase inhibition) activities.

The presence of the p-tolyl group at position 5 and the amine at position 3 mimics the pharmacophoric features of established inhibitors like Celecoxib (COX-2 selective) and Pazopanib (Kinase inhibitor). This protocol provides a self-validating workflow for docking this specific ligand, emphasizing the critical handling of pyrazole tautomerism and charge states.

Target Selection & Structural Logic

Target ProteinPDB IDBiological RelevancePharmacophore Justification
COX-2 1CX2Anti-inflammatoryThe p-tolyl group fits the hydrophobic side pocket; the pyrazole N2 acts as a H-bond acceptor.
EGFR 1M17AnticancerThe 3-amino group mimics the ATP adenine ring, forming hinge region H-bonds (Met793).
DNA Gyrase 2XCTAntimicrobialPyrazole core stacks with nucleotide bases; amine interacts with Asp73.

Computational Prerequisites

  • Hardware: Workstation with >16 Cores, GPU acceleration (CUDA 11.x+).

  • Software Stack:

    • Ligand Prep: Gaussian 16 (DFT optimization) or Avogadro.

    • Docking Engine: AutoDock Vina 1.2.3 or Schrödinger Glide.

    • Visualization: PyMOL 2.5 / BIOVA Discovery Studio.

Protocol 1: Ligand Preparation (Critical Step)

Expert Insight: Pyrazoles exhibit annular tautomerism (1H- vs. 2H-). For 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine , the 2H-tautomer is often the bioactive species in specific pockets, but both must be generated.

  • Structure Generation: Draw the 2D structure.

  • Geometry Optimization (DFT):

    • Perform energy minimization using DFT/B3LYP/6-31G(d,p) basis set.

    • Why? Standard force fields (MMFF94) often fail to accurately predict the planarity of the p-tolyl ring relative to the pyrazole core, which is crucial for fitting into the COX-2 hydrophobic channel.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. Ensure the net charge is 0.0.

Protocol 2: Protein Preparation (COX-2 Case Study)

Target: Cyclooxygenase-2 (PDB: 1CX2 - Complex with SC-558).

  • Retrieval & Cleaning:

    • Download 1CX2.pdb.

    • Remove water molecules (except those bridging the ligand, if any).

    • Remove heteroatoms (Chain B, C, D if tetrameric).

  • Optimization:

    • Add polar hydrogens.[1]

    • Crucial Step: Assign correct protonation states to His90 and Tyr355 (gatekeeper residues).

  • Grid Generation:

    • Center: X=23.5, Y=19.2, Z=14.1 (Active site of SC-558).

    • Box Size: 25 Å x 25 Å x 25 Å.

Protocol 3: Molecular Docking Workflow

This workflow uses a "Redocking Validation" strategy to ensure trustworthiness.

DockingWorkflow Start Start: Ligand & Protein Ready Redock Validation: Redock Co-crystallized Ligand Start->Redock RMSD_Check Calculate RMSD (< 2.0 Å?) Redock->RMSD_Check RMSD_Check->Redock No (Adjust Grid/Params) Dock_Target Dock 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine RMSD_Check->Dock_Target Yes (Pass) Analyze Interaction Analysis (H-Bonds, Pi-Pi) Dock_Target->Analyze

Figure 1: Validated molecular docking workflow ensuring protocol accuracy via RMSD benchmarking.

Step-by-Step:

  • Validation: Dock the native ligand (SC-558) back into 1CX2.

    • Success Metric: RMSD between docked and crystal pose must be < 2.0 Å.

  • Docking Run:

    • Exhaustiveness: 32 (High precision).

    • Modes: Generate 10 poses.

  • Selection Criteria: Do not simply select the lowest energy. Select the pose that exhibits:

    • H-bond with Arg120 or Tyr355 .

    • Hydrophobic insertion of the p-tolyl group into the side pocket.

Post-Docking Analysis & Expected Interactions

Interaction Logic Pathway

Understanding the binding mechanism is as important as the binding energy.

InteractionLogic Amine 3-NH2 Group Ser530 Ser530 / Tyr385 Amine->Ser530 H-Bond PyrazoleN Pyrazole N2 Arg120 Arg120 PyrazoleN->Arg120 H-Bond Tolyl p-Tolyl Ring Val523 Val523 (Selectivity Pocket) Tolyl->Val523 Hydrophobic/Pi-Sigma

Figure 2: Predicted pharmacophoric mapping of the ligand within the COX-2 active site.

Quantitative Analysis Table

Summarize your findings in this format:

ParameterMetricThreshold for Success
Binding Affinity

(kcal/mol)
< -8.0 kcal/mol
Ligand Efficiency LE (kcal/mol/heavy atom)> 0.3
Key Interaction Distance (Å)< 3.5 Å (H-bonds)
Selectivity Interaction with Val523Presence (COX-2 specific)

Interpretation:

  • COX-2 Selectivity: The p-tolyl group is bulky. In COX-1, residue 523 is Isoleucine (bulky), causing steric clash. In COX-2, it is Valine (smaller), allowing the p-tolyl group to fit. This is the primary mechanism of selectivity.

  • Binding Energy: Expect values between -8.5 and -10.5 kcal/mol if the geometry is optimized correctly.

References

  • COX-2 Inhibition & Pyrazole SAR

    • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (Drug Design, Development and Therapy).[2]

  • Antimicrobial Docking (DNA Gyrase)

    • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Pyrazoles.[2] (MDPI).

  • Anticancer (EGFR)

    • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Docking Studies for Identifying New EGFR Inhibitors. (MDPI).
  • General Pyrazole Docking Methodology

    • Molecular docking studies on some 4,5-dihydro-1H-pyrazole derivatives as cyclooxygenase inhibitors.[3] (DergiPark).

Sources

Method

Application Note: In Vitro Characterization of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine as a Putative Kinase Inhibitor in Oncology

Abstract & Rationale This application note details the standardized protocols for evaluating 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (hereafter referred to as Pz-Tol-Amine ) against cancer cell lines. Aminopyrazoles are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the standardized protocols for evaluating 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (hereafter referred to as Pz-Tol-Amine ) against cancer cell lines.

Aminopyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine ring of ATP. Specifically, the 3-amino-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor, allowing it to anchor into the hinge region of various protein kinases, most notably Cyclin-Dependent Kinases (CDKs) and VEGFR [1, 2].

The presence of the p-tolyl group at position 5 and the methyl group at position 4 provides critical hydrophobic interactions within the kinase ATP-binding pocket, potentially enhancing selectivity over off-target kinases. This guide outlines the workflow to validate this compound's efficacy, from solubility optimization to cell cycle arrest confirmation.

Experimental Workflow Overview

The characterization process follows a linear logic: Solubility


 Phenotypic Screening (Cytotoxicity) 

Mechanistic Validation (Apoptosis/Cell Cycle).

ExperimentalWorkflow Compound Pz-Tol-Amine (Powder) Stock Stock Solution (20 mM in DMSO) Compound->Stock QC QC: Solubility Check (No Precipitation) Stock->QC Assay_MTT 1. Cytotoxicity Screen (MTT Assay) QC->Assay_MTT Dilute in Media Cells Cancer Cell Lines (e.g., MCF-7, HeLa) Cells->Assay_MTT Decision IC50 < 10 µM? Assay_MTT->Decision Assay_Flow 2. MoA Validation (Annexin V / PI) Decision->Assay_Flow Yes (Go) Assay_Cycle 3. Cell Cycle Analysis (PI Staining) Decision->Assay_Cycle Yes (Go) Report Lead Characterization Report Decision->Report No (Stop) Assay_Flow->Report Assay_Cycle->Report

Figure 1: Step-by-step workflow for evaluating Pz-Tol-Amine, featuring a "Go/No-Go" decision gate based on IC50 potency.

Compound Preparation & Handling[1][2][3][4][5][6][7][8][9]

Critical Note: Aminopyrazoles can be hydrophobic.[1] Proper solubilization is the single most critical step to prevent micro-precipitation, which causes false negatives in assays.

Protocol: Stock Solution Preparation
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

    
     99.9%.
    
  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight of Pz-Tol-Amine

      
       187.24  g/mol .
      
    • To make 1 mL of 20 mM stock, dissolve 3.74 mg of powder in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solutions: Dilute stock into pre-warmed culture media immediately before use. Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.

Primary Screening: Cytotoxicity (MTT Assay)

This assay quantifies the reduction of metabolic activity as a proxy for cell viability.[2][3] It is the industry standard for determining the Half-Maximal Inhibitory Concentration (IC50) [3].

Materials
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), or A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2]

  • Solubilizer: DMSO.[2][3][4]

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well flat-bottom plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.[2]

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL of fresh media containing Pz-Tol-Amine.

    • Dose Range: Serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1 µM), Blank (Media only).

    • Replicates: Triplicate (n=3) minimum.

  • Exposure: Incubate for 48 or 72 hours .

  • Development:

    • Add 10 µL MTT reagent per well.[5]

    • Incubate 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media (do not dislodge crystals).[2]

    • Add 100 µL DMSO to solubilize crystals. Shake plate for 10 mins.

  • Measurement: Read Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive the IC50.[6]

Mechanism of Action: Apoptosis & Cell Cycle

If Pz-Tol-Amine acts as a CDK inhibitor, it should trigger cell cycle arrest (often G2/M or G1 phase) followed by apoptosis.

A. Apoptosis Assay (Annexin V-FITC / PI)

This distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [4].

  • Treatment: Treat cells (6-well plate) with Pz-Tol-Amine at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, <3 mins).

    • Combine and centrifuge (1200 rpm, 5 mins).

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins in dark at Room Temp.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

B. Cell Cycle Analysis (PI Staining)
  • Fixation: Harvest cells as above. Wash in PBS.[2] Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) .

    • Incubate 30 mins at 37°C.

  • Analysis: Flow Cytometry (Linear scale on FL2 channel). Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

Mechanistic Pathway Visualization

Based on the SAR of 3-aminopyrazoles, the predicted mechanism involves competitive inhibition of the ATP-binding pocket of CDKs, leading to p53 activation and Caspase-mediated apoptosis.

MoAPathway Drug Pz-Tol-Amine Target CDK2 / Cyclin E Complex Drug->Target ATP Competition Downstream1 Rb Phosphorylation (Inhibition) Target->Downstream1 Blocks Checkpoint G1/S Phase Arrest Downstream1->Checkpoint Triggers Mito Mitochondrial Dysfunction (Bax/Bcl-2) Checkpoint->Mito Prolonged Stress Caspase Caspase-3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Figure 2: Predicted Mechanism of Action. The compound inhibits CDK phosphorylation of Retinoblastoma protein (Rb), causing cell cycle arrest and subsequent mitochondrial apoptosis.

Expected Results & Troubleshooting

AssayExpected Outcome (Active Compound)Troubleshooting (Common Issues)
MTT Sigmoidal curve; IC50 < 10 µM.High Background: Wash cells with PBS before adding MTT if media contains phenol red or serum precipitates.
Annexin V Shift from Q3 (Live) to Q4 (Early Apop) and Q2 (Late Apop).All PI+ (Necrosis): Trypsinization was too harsh. Reduce digestion time.
Cell Cycle Accumulation in G0/G1 or G2/M phase compared to control.High CV (Broad peaks): Ethanol fixation was poor. Ensure dropwise addition while vortexing.

References

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent Cyclin Dependent Kinase 2 (CDK2) inhibitors.[1][7][8] European Journal of Medicinal Chemistry.

  • Nitulescu, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI).

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] In medicinal chemistry, it has earne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] In medicinal chemistry, it has earned the status of a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with biological targets, particularly protein kinases.[2][3] The pyrazole moiety can act as both a hydrogen bond donor and acceptor, and its versatile substitution patterns allow for the fine-tuning of steric and electronic properties to achieve high potency and selectivity.[4] This versatility has led to the development of numerous pyrazole-containing drugs approved by the US FDA, including kinase inhibitors like Crizotinib and Ruxolitinib, which are pivotal in targeted cancer therapy.[2]

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrazole inhibitors, focusing on their application in targeting key protein kinase families implicated in cancer and inflammatory diseases. We will delve into the rationale behind experimental design, provide detailed protocols for compound synthesis and biological evaluation, and present SAR data to illustrate how structural modifications influence inhibitory activity.

I. The Strategic Design of Pyrazole-Based Kinase Inhibitors

The development of potent and selective pyrazole-based kinase inhibitors is a multifactorial process that involves a deep understanding of the target kinase's active site and the strategic modification of the pyrazole scaffold. The core principle of SAR is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in biological activity. This iterative process allows medicinal chemists to build a comprehensive understanding of the pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity.

Key Interaction Points of the Pyrazole Scaffold

The pyrazole ring itself often serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors. The substituents at various positions on the pyrazole ring are then strategically chosen to occupy specific pockets within the ATP-binding site, thereby enhancing potency and dictating selectivity.

II. Featured Kinase Targets for Pyrazole Inhibitors

Here, we focus on four major classes of protein kinases where pyrazole inhibitors have demonstrated significant therapeutic potential: Aurora Kinases, Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs).

A. Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[5] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug discovery.[5] Pyrazole-based compounds have emerged as potent inhibitors of Aurora kinases.[6]

Mechanism of Action & SAR Insights:

Pyrazole-based Aurora kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole core forms hydrogen bonds with the hinge region of the kinase, while substituents are designed to extend into the hydrophobic region and the solvent-exposed area. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides, it was found that bulky, electron-withdrawing substituents at specific positions on the phenyl rings enhance inhibitory activity against Aurora A kinase.[7]

Data Presentation: SAR of Pyrazole-Based Aurora A Kinase Inhibitors

CompoundR1R2Aurora A IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)Reference
6 NO2H0.160.390.46[1][6]
Analogue 1 HH>10>10>10[6]
Analogue 2 OCH3H1.252.112.56[6]
Analogue 3 ClH0.891.541.88[6]
7 HMorpholino0.0289 (Aurora A)0.789 (LoVo)-[1][6]
Analogue 4 HH->10-[6]
Analogue 5 HDiethylamino-2.34-[6]

Note: The SAR data indicates that the nitro group in compound 6 is more optimal for activity than other substituents. For compound 7 and its analogues, the morpholino ring is favorable for potent inhibition.[6]

Experimental Workflow: Aurora Kinase Inhibition

cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_invivo In Vivo Studies synth Synthesis of Pyrazole Analogues biochem In Vitro Kinase Assay (e.g., ADP-Glo) synth->biochem Test Compounds ic50 IC50 Determination biochem->ic50 cell_prolif Cell Proliferation Assay (e.g., MTT) ic50->cell_prolif Potent Compounds cell_cycle Cell Cycle Analysis cell_prolif->cell_cycle western Western Blot (Target Phosphorylation) cell_cycle->western xenograft Mouse Xenograft Model western->xenograft Lead Compound efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for SAR studies of pyrazole kinase inhibitors.

Protocols:

Protocol 1: In Vitro Aurora A Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the in vitro inhibitory activity of pyrazole compounds against Aurora A kinase.[8]

  • Materials:

    • Recombinant human Aurora A kinase

    • K-LISA™ CDK Substrate Peptide

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

    • Test pyrazole compounds dissolved in DMSO

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the pyrazole inhibitors in DMSO. Further dilute the compounds in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for vehicle control).

    • Add 2 µL of Aurora A kinase solution (concentration to be optimized as per manufacturer's instructions).

    • Add 2 µL of a substrate/ATP mix containing the K-LISA™ CDK Substrate Peptide and ATP at a concentration close to its Km for Aurora A.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using software like GraphPad Prism.[9][10]

B. Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK/STAT pathway.[11] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[12]

Mechanism of Action & SAR Insights:

Pyrazole-based JAK inhibitors are ATP-competitive and bind to the active site of the kinase. The SAR of 4-amino-(1H)-pyrazole derivatives has been extensively studied, revealing that various substituents on the phenyl ring are well-tolerated, leading to potent pan-JAK inhibitors.[11] For example, compound 3f from a reported series showed IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[11]

Data Presentation: SAR of Pyrazole-Based JAK Inhibitors

CompoundRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a H11.210.515.6[11]
3b 4-F8.97.810.1[11]
3c 4-Cl6.55.37.9[11]
3f 3,4,5-trimethoxy3.42.23.5[11]
Ruxolitinib -~3~3~430[12]
SAR-20347 -232641[13]

Note: The data highlights the potent and relatively pan-selective nature of these 4-amino-(1H)-pyrazole derivatives against JAK1, JAK2, and JAK3.[11]

Protocols:

Protocol 2: Cellular JAK2 Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of pyrazole compounds on the autophosphorylation of JAK2 in a cellular context.

  • Materials:

    • Human cell line expressing JAK2 (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation)

    • Appropriate cell culture medium and supplements

    • Test pyrazole compounds dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Seed HEL cells in a 6-well plate and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazole inhibitor or DMSO (vehicle control) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-JAK2 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL detection reagent.

    • Strip the membrane and re-probe with the anti-total-JAK2 antibody to confirm equal loading.

    • Quantify the band intensities to determine the extent of inhibition of JAK2 autophosphorylation.

C. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15] As such, inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis. The pyrazole-containing compound BIRB 796 is a potent and selective inhibitor of p38α.[16]

Mechanism of Action & SAR Insights:

BIRB 796 is a Type II inhibitor, meaning it binds to the DFG-out (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site.[17] This binding mode confers high selectivity. The SAR of fused pyrazoles has been explored, leading to inhibitors with low nanomolar potency in whole blood assays.[18]

Data Presentation: SAR of Fused Pyrazole p38α Inhibitors

CompoundRp38α IC50 (nM)THP-1 TNFα IC50 (nM)Reference
10m 2-pyridyl43[18]
10q 2-morpholinopyridin-4-yl11[18]
BIRB 796 N/A38 (p38α)20 (THP-1)[16]

Note: The data demonstrates the high potency of these fused pyrazole derivatives in both biochemical and cellular assays.[18]

Protocols:

Protocol 3: LanthaScreen™ Eu Kinase Binding Assay for p38α

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[2]

  • Materials:

    • Recombinant human p38α (MAPK14)

    • LanthaScreen™ Eu-anti-tag antibody

    • LanthaScreen™ Kinase Tracer

    • Kinase Buffer A

    • Test pyrazole compounds in DMSO

    • 384-well plate

  • Procedure:

    • Prepare a 3X solution of the pyrazole inhibitor in Kinase Buffer A.

    • Prepare a 3X mixture of p38α kinase and Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

    • In a 384-well plate, add 5 µL of the 3X inhibitor solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

D. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that control the progression of the cell cycle.[19] Their aberrant activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Several pyrazole-based compounds have been identified as potent CDK inhibitors.[20]

Mechanism of Action & SAR Insights:

Pyrazole-based CDK inhibitors are typically ATP-competitive. For example, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of CDK inhibitors.[10] SAR studies on these compounds have shown that substitutions on the 4-aryl ring can be optimized to improve potency and selectivity.[20]

Data Presentation: SAR of Pyrazole-Based CDK2 Inhibitors

CompoundRCDK2/cyclin A2 IC50 (µM)Reference
4 4-Cl3.82[21]
7a 2,4-di-Cl2.0[21]
7d 4-CF31.47[21]
9 4-NO20.96[21]
CAN508 4-OH0.35 (CDK2/cyclin E)[21]

Note: The data illustrates how different substitutions on the pyrazole scaffold influence the inhibitory activity against CDK2.[21]

Protocols:

Protocol 4: In Vitro CDK2/cyclin E Kinase Assay

This protocol is a general method for assessing the in vitro inhibitory activity of pyrazole compounds against the CDK2/cyclin E complex.[22]

  • Materials:

    • Active human CDK2/cyclin E complex

    • Histone H1 as a substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • Test pyrazole compounds in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the pyrazole inhibitors in kinase reaction buffer.

    • In a reaction tube, combine the kinase reaction buffer, CDK2/cyclin E, Histone H1, and the pyrazole inhibitor.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

III. In Vivo Efficacy Assessment of Pyrazole Inhibitors

Promising pyrazole inhibitors identified from in vitro and cellular assays should be evaluated for their in vivo efficacy in animal models of disease.

Protocol 5: Mouse Xenograft Model for Anticancer Efficacy

This protocol provides a general framework for assessing the in vivo antitumor activity of a pyrazole kinase inhibitor.[23]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line relevant to the kinase target

    • Matrigel (optional)

    • Test pyrazole inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazole inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

IV. Conclusion and Future Perspectives

The pyrazole scaffold has proven to be a remarkably successful platform for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic structural modification to optimize the pharmacological properties of these compounds. The provided protocols offer a robust framework for researchers to synthesize, evaluate, and advance novel pyrazole-based inhibitors.

Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring novel pyrazole-based scaffolds for targeting other kinase families and disease indications.

V. References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. [Link]

  • How to determine an IC50. (n.d.). GraphPad. [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. (2006). PubMed. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. (2006). ACS Publications. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Taylor & Francis Online. [Link]

  • Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. (2012). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009). PubMed. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). ResearchGate. [Link]

  • The mammalian Aurora kinases comprise a family of serine/threonine kinases that are essential for coordinated mitotic progression. (2018). Taylor & Francis Online. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]

  • QSAR Modeling of JAK Inhibitors: Progress, Challenges, and Future Directions. (n.d.). ChemRxiv. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • QSAR analysis of some pyrazole derivatives as CDK2 and CDK1 inhibitors. (2022). World Journal of Pharmaceutical Research. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2012). ACS Publications. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2023). u:scholar. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. (2008). PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis Online. [Link]

  • The Chemical Profile of the Pyrazole Ring. (2023). MDPI. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (n.d.). PlumX. [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020). ACS Publications. [Link]

  • In vitro evaluation of the Aurora kinase inhibitor VX-680 for Hepatoblastoma. (2012). PubMed. [Link]

  • Drug Efficacy Testing in Mice. (n.d.). PMC. [Link]

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  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in pyrazole synthesis.

A Guide to Troubleshooting Regioselectivity Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Regioselectivity

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this challenge frequently arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can potentially yield two different regioisomeric pyrazoles.[1] Controlling which isomer is formed is paramount, particularly in drug development, as different regioisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. The synthesis of the specific, desired isomer is often a critical step in the development of new therapeutics.[1][2]

Q2: What are the primary factors that dictate regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction is a delicate interplay of several factors. Achieving good selectivity usually requires a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound.[1][3] The key influencing factors include:

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[1]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can impede the approach of the hydrazine, directing the initial attack to the less sterically hindered carbonyl.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can be pivotal. Under acidic conditions, the reaction is catalyzed, and the initial condensation to form a hydrazone intermediate is a key step.[4][5] The relative reactivity of the carbonyls can be influenced by protonation.[1] In basic conditions, the more nucleophilic nitrogen of the substituted hydrazine is more likely to initiate the reaction.[1]

  • Solvent Choice: The solvent can have a dramatic impact on the isomeric ratio. Standard solvents like ethanol may offer low regioselectivity.[6] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in favor of one isomer.[6]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of the resulting regioisomers.[1]

Troubleshooting Guides

This section addresses specific, common problems encountered during pyrazole synthesis and provides actionable troubleshooting steps.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties, leading to comparable reactivity of the two carbonyl groups.

G start Problem: Near 1:1 Isomeric Ratio solvent Step 1: Change Solvent System (e.g., EtOH to HFIP/TFE) start->solvent temp Step 2: Modify Reaction Temperature (Investigate kinetic vs. thermodynamic control) solvent->temp If selectivity is still low success Success: High Regioselectivity Achieved solvent->success If successful ph Step 3: Adjust Reaction pH (Acidic vs. Basic Conditions) temp->ph If selectivity is still low temp->success If successful surrogate Step 4: Utilize a Dicarbonyl Surrogate (e.g., β-enaminone) ph->surrogate If selectivity is still low ph->success If successful cycloaddition Step 5: Alternative Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) surrogate->cycloaddition If still unsuccessful surrogate->success If successful cycloaddition->success If successful

Caption: Troubleshooting workflow for improving regioselectivity.

  • Solvent Modification: This is often the most impactful and straightforward initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity.[6] These solvents can influence the reaction pathway through their unique properties, including their ability to form hydrogen bonds.

  • Temperature Adjustment: Systematically vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

  • pH Control:

    • Acidic Conditions: The use of a catalytic amount of acid (e.g., glacial acetic acid) is common in Knorr synthesis.[7][8] The acid protonates a carbonyl group, activating it for nucleophilic attack. The degree of protonation can differ between the two carbonyls based on their electronic environment, thus influencing the initial point of attack by the hydrazine.[9]

    • Basic Conditions: In some cases, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine, potentially altering the regiochemical outcome.[1]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance the formation of the thermodynamically favored product due to rapid and uniform heating, which can lead to an improved isomeric ratio.[1]

Issue 2: The major product is the undesired regioisomer.

This occurs when the intrinsic electronic and steric properties of your substrates favor the formation of the "wrong" isomer under standard conditions.

G start Problem: Undesired Regioisomer is Major Product surrogate Option 1: Utilize a Dicarbonyl Surrogate (e.g., β-enaminone, α-oxoketene N,S-acetal) start->surrogate cycloaddition Option 2: Switch to a [3+2] Cycloaddition Strategy start->cycloaddition hydrazine_mod Option 3: Modify Hydrazine Reactivity (e.g., in-situ generation of 1-formyl-1-methylhydrazine) start->hydrazine_mod success Success: Desired Regioisomer is Major Product surrogate->success cycloaddition->success hydrazine_mod->success

Caption: Strategies to obtain the desired, but initially minor, regioisomer.

  • Utilize a Dicarbonyl Surrogate: This is a robust solution that involves changing the synthetic approach. Instead of a 1,3-diketone, consider using a substrate with pre-defined differences in reactivity at the electrophilic centers.

    • β-Enaminones: These compounds have one of the carbonyl groups masked as an enamine, which deactivates it towards nucleophilic attack by the hydrazine. This forces the initial reaction to occur at the remaining carbonyl group, leading to high regioselectivity.[1][10]

    • α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles with good regiocontrol.[10][11]

  • Switch to a 1,3-Dipolar Cycloaddition: This alternative strategy offers a different pathway to the pyrazole core and often provides excellent regioselectivity.[1][2] This approach typically involves the reaction of a diazo compound with an alkyne or an alkene.[1] The regiochemical outcome is governed by the frontier molecular orbitals of the dipole and dipolarophile.[12]

Issue 3: How can I confidently determine the structure of the regioisomers formed?

Ambiguous structural assignment is a significant pitfall. A combination of modern analytical techniques is the most reliable approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While useful, the chemical shifts of protons and carbons on the pyrazole ring can be very similar between isomers, making definitive assignment challenging.[13] A broad signal in the ¹H NMR spectrum, typically between 10-14 ppm, is characteristic of the N-H proton.[14]

    • 2D NMR (HMBC, NOESY): These techniques are invaluable for unambiguous structure determination.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For an N1-substituted pyrazole, the protons of the substituent on N1 will show a correlation to the C5 carbon but not the C3 carbon, providing a definitive assignment.[14][15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A correlation between the protons of the N1-substituent and the protons of the C5-substituent confirms their spatial closeness, thus identifying the regioisomer.[15][16]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray diffraction provides an unequivocal determination of its three-dimensional structure.[17][18]

  • Mass Spectrometry: While mass spectrometry can confirm the molecular weight of the isomers, it generally cannot distinguish between them unless fragmentation patterns are distinctly and reliably different.

Data Presentation

The choice of solvent can be one of the most critical factors in controlling regioselectivity. The following table illustrates the dramatic effect of switching from ethanol to fluorinated alcohols in a model reaction.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [6]

EntrySolventTemperature (°C)Ratio of Isomer A : Isomer B
1Ethanol (EtOH)Room Temp~1 : 1
22,2,2-Trifluoroethanol (TFE)Room Temp85 : 15
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp97 : 3

Isomer A is the desired 3-trifluoromethyl-5-(2-furyl)pyrazole derivative.

Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using a Fluorinated Alcohol Solvent[1]

This protocol describes a general procedure for the synthesis of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine, optimized for high regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Protocol 2: Characterization of Regioisomers by 2D NMR (HMBC)

This protocol outlines the steps to differentiate between two regioisomers using an HMBC experiment.

Objective: To unambiguously assign the C3 and C5 positions of the pyrazole ring relative to the N1-substituent.

Methodology:

  • Prepare a concentrated sample of the purified pyrazole isomer (~15-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H and ¹³C NMR spectrum to identify the chemical shifts of all proton and carbon signals.

  • Set up and run an HMBC experiment on the NMR spectrometer. Use a standard pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker instrument).

  • Process the 2D data and analyze the correlation map.

  • Analysis:

    • Identify the proton signals corresponding to the substituent on the N1 nitrogen.

    • Look for long-range correlations from these protons to the carbons of the pyrazole ring.

    • A ³J (three-bond) correlation will be observed between the N1-substituent protons and the C5 carbon.

    • A ²J (two-bond) correlation will be observed between the N1-substituent protons and the N1 nitrogen (if a ¹⁵N-HMBC is performed) or potentially to the C5 carbon depending on the exact nature of the substituent.

    • Crucially, no long-range correlation should be observed between the N1-substituent protons and the C3 carbon. This pattern of correlations provides a definitive structural assignment.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Emamian, S. R., & Frontera, A. (2015). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 13(43), 10672–10681. [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Sk-Osman, S., Browne, D. L., & ley, S. V. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(41), 26908–26914. [Link]

  • Conway, V. G., Cuniere, N., & Guiry, P. J. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12(35), 6903–6912. [Link]

  • ResearchGate. (n.d.). Regioselective approaches to the pyrazole core construction. ResearchGate. [Link]

  • Al-Zaydi, K. M., & Al-Shehri, A. A. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(2), 143–148. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Shamary, M. M., Al-Harbi, S. A., & Al-Zahrani, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Tetrahedron, 56(32), 5879-5883. [Link]

  • ResearchGate. (n.d.). One-pot regioselective synthesis of pyrazole derivatives. ResearchGate. [Link]

  • Trofimov, B. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7211–7222. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Shcherbakov, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4983. [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Li, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(18), 9497–9507. [Link]

  • Slepukhin, P. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6698. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A, 13(9), 5221-5228. [Link]

  • Sgarlata, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5849. [Link]

  • Ramkumar, S., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(24), 9982–9994. [Link]

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  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(48), 31215–31230. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility of pyrazole derivatives in experimental assays. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions about why pyrazole derivatives often exhibit poor solubility and the critical concepts you need to grasp before troubleshooting.

Q1: I've synthesized a novel pyrazole derivative, but it's almost impossible to dissolve in my aqueous assay buffer. Why are these compounds often so poorly soluble?

A: This is a very common challenge rooted in the fundamental physicochemical properties of the pyrazole scaffold and its derivatives. Several factors are at play:

  • Lipophilicity: The pyrazole ring, while containing nitrogen atoms, is a heteroaromatic system that can be quite nonpolar.[1] When combined with other lipophilic substituents, which are often necessary for biological activity, the overall molecule has a strong tendency to avoid water. This is a primary driver of poor aqueous solubility.[1][2]

  • Crystal Lattice Energy: Many pyrazole derivatives are crystalline solids. The arrangement of molecules in this solid state is stabilized by strong intermolecular forces like hydrogen bonding and π-π stacking.[1] For the compound to dissolve, the solvent molecules must provide enough energy to overcome this crystal lattice energy. If the energy holding the crystal together is stronger than the energy gained by interacting with water, the compound will have low solubility.[1][2]

  • Molecular Weight and Shape: As molecular weight increases, solubility often decreases.[2] Furthermore, planar and symmetrical molecules can pack more efficiently into a stable crystal lattice, which typically results in a higher melting point and lower solubility.[1]

Q2: I've seen the terms "kinetic" and "thermodynamic" solubility. What is the difference, and which one is more relevant for my screening assay?

A: Understanding this distinction is crucial for interpreting your results correctly.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system has reached equilibrium.[3] This measurement is typically performed by shaking an excess of the solid compound in the solvent for an extended period (e.g., 24 hours or more) and then measuring the concentration of the dissolved material.[3][4] The result reflects the solubility of the most stable crystalline form of the compound.[5][6]

  • Kinetic Solubility is determined by dissolving the compound in a concentrated organic stock solution (usually DMSO) and then rapidly diluting it into an aqueous buffer.[4][7] The concentration at which the compound begins to precipitate is its kinetic solubility. This method is fast and suited for high-throughput screening (HTS).[4] However, it often yields a higher solubility value than the thermodynamic measurement because the rapid dilution can create a temporary, supersaturated solution.[1][3][5] The precipitate that forms is often amorphous, which is a higher-energy, more soluble state than the stable crystal form.[5][6]

For Your Assay: For early-stage discovery and HTS, kinetic solubility is often the more practical measurement as it mimics how compounds are typically prepared for screening.[4] However, be aware that these supersaturated solutions can be unstable and may precipitate over time, leading to inconsistent results.[1][3] For lead optimization and formulation development, thermodynamic solubility is a more reliable and critical parameter.[4][5]

Q3: My pyrazole derivative dissolves perfectly in 100% DMSO to make a stock solution, but it immediately precipitates when I dilute it into my aqueous buffer. What is happening?

A: This is the most frequent manifestation of poor aqueous solubility and is a classic example of "crashing out." The cause is the abrupt and dramatic change in the solvent environment.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] When your pyrazole derivative is in 100% DMSO, it is comfortably solvated. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the pyrazole molecules are suddenly surrounded by water. Because the compound is hydrophobic, it is not soluble in the final aqueous environment and precipitates out of the solution.[9][10][11] Even if the final DMSO concentration is 0.5-1%, the solvent environment is still >99% aqueous, which is not sufficient to keep a poorly soluble compound dissolved.

Section 2: Troubleshooting Guide - Practical Solutions

This guide provides a systematic, question-driven approach to resolving common solubility issues encountered during assay development.

Issue: Compound Precipitation Upon Dilution from DMSO Stock

A: A multi-step serial dilution is often the key. Direct dilution of a high-concentration stock (e.g., 10-50 mM) into an aqueous buffer is a recipe for precipitation.

The Causality: The goal is to avoid creating localized areas of extreme supersaturation. By performing intermediate dilutions in DMSO or a co-solvent mixture, you gradually lower the compound concentration before introducing it to the final aqueous system.

Recommended Strategy:

  • Initial Dilutions in 100% DMSO: Perform your initial serial dilutions in pure DMSO to get closer to the final desired concentration.[9]

  • Final Dilution: Add the final, most dilute DMSO stock to your aqueous buffer while vortexing or mixing vigorously. This rapid mixing helps disperse the compound quickly before it has a chance to nucleate and precipitate.[10]

  • Consider a Co-solvent: If precipitation persists, perform the final dilution step into a buffer that already contains a small percentage of an organic co-solvent.[12][13]

Troubleshooting Precipitation from DMSO Stock

G start Start: Compound precipitates from DMSO stock into aqueous buffer check_stock Is the 100% DMSO stock solution clear and fully dissolved? start->check_stock dissolve Action: Ensure complete dissolution of stock. Use gentle warming (37°C) or sonication. check_stock->dissolve No strategy Is the dilution a single, large step (e.g., 1:1000)? check_stock->strategy Yes dissolve->check_stock serial_dilute Action: Implement a serial dilution in 100% DMSO first, then add the final, lower concentration stock to the buffer. strategy->serial_dilute Yes check_final_dmso Is the final DMSO concentration <0.1%? strategy->check_final_dmso No end Precipitation Resolved serial_dilute->end increase_dmso Action: Can the assay tolerate a higher DMSO % (e.g., 0.5-1.0%)? If yes, adjust. Always run a vehicle control. check_final_dmso->increase_dmso Yes cosolvent Action: Introduce a co-solvent (e.g., Ethanol, PEG 400) into the final aqueous buffer. check_final_dmso->cosolvent No increase_dmso->end excipient Action: Explore advanced methods like cyclodextrins or surfactants. cosolvent->excipient end_fail Issue Persists: Re-evaluate compound or assay buffer excipient->end_fail

Caption: A workflow for troubleshooting compound precipitation.

A: There is no universal answer; it is highly dependent on your specific biological system (e.g., cells, enzymes, receptors).

  • General Guideline: Most cell-based assays can tolerate up to 0.5% DMSO, with some robust systems tolerating 1%.[9] Enzyme assays can sometimes be more sensitive.

  • Self-Validation is Critical: You must determine the tolerance of your specific assay. Run a "vehicle control" experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) in your assay without your compound. The highest concentration that does not significantly affect the assay's performance is your upper limit.[13] High concentrations of DMSO can be toxic to cells or directly inhibit enzyme activity.[13]

Issue: Low Signal or Inconsistent Results in Assays

A: Absolutely. This is a classic symptom of a compound not being fully dissolved in the final assay medium. If the compound exists as a suspension of microscopic particles rather than a true solution, the effective concentration that your biological target "sees" will be much lower and more variable than your calculated nominal concentration.[4] This leads to underestimated potency (e.g., higher IC50 values) and poor reproducibility.

A: To be certain, you need to perform a solubility assessment under your final assay conditions. A simple, effective method is a centrifugation-based assay:

  • Prepare Sample: Prepare your compound in the final assay buffer at the highest concentration you plan to test.

  • Equilibrate: Allow the sample to equilibrate at the assay temperature for a set period (e.g., 1-2 hours) to simulate the assay conditions.

  • Centrifuge: Pellet any precipitated material by high-speed centrifugation (e.g., >14,000 x g for 15-30 minutes).

  • Quantify: Carefully remove the supernatant and quantify the concentration of your compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Compare: The measured concentration is the actual soluble concentration in your assay, which may be significantly lower than the nominal concentration you prepared.

Issue: Failure of Initial Solubilization Attempts

A: Co-solvents work by reducing the polarity of the aqueous buffer, which lowers the energy barrier for solvating a non-polar compound.[8][] The choice of co-solvent is empirical and must be validated for compatibility with your assay.

Co-SolventTypical Starting % (v/v)ProsCons
Ethanol 1-5%Less aggressive to cells than DMSO; commonly used in formulations.[]Can be volatile; may affect some enzymes.
Polyethylene Glycol 400 (PEG 400) 1-10%Good solubilizing power; low cell toxicity.[]Can be viscous; may interfere with some assay readouts.
Propylene Glycol 1-10%Common formulation excipient; good safety profile.[2][]Can be viscous; may not be as strong a solvent as others.
N,N-Dimethylformamide (DMF) <1%Very strong solvent.Higher toxicity than DMSO; should be used with caution and as a last resort.

Note: Always test for co-solvent interference in your assay using a vehicle control.

A: For ionizable compounds, pH adjustment is a powerful and simple technique.[2][] The principle is to shift the equilibrium towards the ionized form of the molecule, which is almost always more water-soluble than the neutral form.

  • For Basic Pyrazoles (e.g., containing an amine): Lowering the pH of the buffer will protonate the basic group, forming a positively charged cation which is more soluble. Try adjusting the buffer pH down (e.g., to pH 6.0 or 5.0).

  • For Acidic Pyrazoles (e.g., containing a carboxylic acid or acidic phenol): Increasing the pH of the buffer will deprotonate the acidic group, forming a negatively charged anion which is more soluble. Try adjusting the buffer pH up (e.g., to pH 8.0 or 8.5).

Critical Consideration: You must ensure the chosen pH is compatible with your biological target's stability and activity.[13] Drastic pH changes can denature proteins or kill cells.

Section 3: Advanced Solubilization Strategy - Cyclodextrins
Q: I've tried co-solvents and pH adjustment with limited success. When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent next step for particularly challenging compounds. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[15][16][17]

Mechanism of Action: The cyclodextrin acts as a "molecular carrier." The poorly soluble pyrazole derivative (the "guest") partitions into the hydrophobic central cavity of the cyclodextrin (the "host"), forming a non-covalent "inclusion complex."[16][18] The outside of this complex is hydrophilic, allowing the entire package to dissolve readily in water, significantly increasing the apparent water solubility of the compound.[15][18]

Cyclodextrin Solubilization Mechanism

G cluster_1 Step 2: Complex Formation cluster_2 Step 3: Result Py Poorly Soluble Pyrazole Derivative (Hydrophobic) Complex Inclusion Complex (Hydrophilic Exterior) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Solution Increased Apparent Aqueous Solubility Complex->Solution Py_in_CD Pyrazole

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q: How do I select the right cyclodextrin and determine the optimal concentration?

A: The most commonly used cyclodextrins in pharmaceutical research are derivatives of β-cyclodextrin, which have improved solubility and safety profiles over the parent molecule.

  • Hydroxypropyl-β-cyclodextrin (HPβCD): A very common and effective choice for many compounds.[15]

  • Sulfobutylether-β-cyclodextrin (SBEβCD): Also widely used, particularly in injectable formulations due to its excellent safety profile.[15][16]

The selection and concentration are determined empirically through a screening process. You would typically create a phase-solubility diagram by preparing solutions with increasing concentrations of the cyclodextrin and measuring the total amount of your pyrazole derivative that dissolves.

Section 4: Protocols & Methodologies
Protocol 1: Standardized Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of your compound in a specific buffer.

Materials:

  • Solid (crystalline) pyrazole derivative

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical equipment (HPLC-UV or LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.[1]

  • Add a known volume of the assay buffer (e.g., 1 mL).

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.[4]

  • After incubation, check that solid material is still present. If not, you did not add enough compound; the experiment must be repeated.

  • Pellet the undissolved solid by centrifugation at high speed for 15-30 minutes.

  • Carefully collect the supernatant, being sure not to disturb the pellet.

  • Dilute the supernatant appropriately and quantify the compound's concentration using a validated HPLC or LC-MS method. This concentration is the thermodynamic solubility.

Protocol 2: Step-by-Step Guide for Preparing a Working Solution Using a Co-Solvent

This protocol details how to prepare a 10 µM final concentration from a 10 mM DMSO stock with a final co-solvent concentration of 1% Ethanol and 0.1% DMSO.

Materials:

  • 10 mM stock solution of pyrazole derivative in 100% DMSO.

  • 100% Ethanol.

  • Final assay buffer.

Procedure:

  • Prepare Co-solvent Buffer: First, prepare the final buffer containing the co-solvent. For a final volume of 10 mL, add 100 µL of 100% Ethanol to 9.9 mL of your assay buffer. Mix well. This is your "1% Ethanol Assay Buffer."

  • Intermediate Dilution: In a microcentrifuge tube, perform an intermediate dilution of your stock. Add 1 µL of the 10 mM DMSO stock to 99 µL of 100% DMSO. Mix well. This creates a 100 µM intermediate stock.

  • Final Dilution: Add 1 µL of the 100 µM intermediate stock to 999 µL of the "1% Ethanol Assay Buffer" you prepared in Step 1.

  • Mix Immediately: Vortex the final solution immediately and vigorously for 15-30 seconds to ensure rapid and complete mixing.

  • Use Promptly: Use this final working solution in your assay as soon as possible to minimize the risk of time-dependent precipitation.

References
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed.
  • Shuttle Themes. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Catalysts. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Ovid. (2025). Kinetic versus thermodynamic solubility temptations and risks.
  • Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Li, C., et al. (2006). High throughput microsomal stability assay for insoluble compounds. PubMed.
  • Benchchem. (n.d.). Preventing "Antiparasitic agent-2" precipitation during experiments.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Benchchem. (n.d.). How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Benchchem. (n.d.). dealing with 6-Sulfamoylnicotinamide precipitation in buffers.

Sources

Troubleshooting

Side reaction products in the synthesis of aminopyrazoles

Topic: Troubleshooting Side Reactions & Regioselectivity in -Ketonitrile Cyclocondensation Executive Summary This technical guide addresses the critical failure modes in the synthesis of 3(5)-aminopyrazoles , specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Regioselectivity in -Ketonitrile Cyclocondensation

Executive Summary

This technical guide addresses the critical failure modes in the synthesis of 3(5)-aminopyrazoles , specifically via the condensation of


-ketonitriles (3-oxoalkanenitriles) with hydrazine derivatives. While this route is the industry standard for generating kinase inhibitor scaffolds, it is plagued by three primary issues: Regiochemical ambiguity  (3-amino vs. 5-amino isomers), Azine formation  (oligomerization), and Hydrolytic degradation  (conversion to pyrazolones).

Part 1: The Regioselectivity Crisis (3-amino vs. 5-amino)

The Core Problem

When using monosubstituted hydrazines (


), two distinct isomers can form. The biological activity of these isomers differs drastically (e.g., in ATP-competitive kinase inhibition).
  • 5-Aminopyrazoles (Target A): Formed when the terminal (primary) nitrogen of hydrazine attacks the ketone.

  • 3-Aminopyrazoles (Target B): Formed when the internal (secondary) nitrogen attacks the ketone.

Mechanism & Troubleshooting Pathway

The reaction is governed by the nucleophilicity differential between the hydrazine nitrogens, which is heavily influenced by solvent proticity and steric bulk .

Interactive Troubleshooting Diagram

Regioselectivity Start Reagents: Beta-Ketonitrile + R-Hydrazine Cond_Acid Condition: Acidic/Neutral (AcOH, EtOH) Start->Cond_Acid Standard Protocol Cond_Base Condition: Strong Base (NaOEt, t-BuOK) Start->Cond_Base Modified Protocol Attack_Term Primary NH2 Attack (Kinetic Control) Cond_Acid->Attack_Term Un hindered Hydrazine Attack_Int Secondary NH(R) Attack (Thermodynamic/Steric Control) Cond_Base->Attack_Int Deprotonation increases internal N nucleophilicity Inter_A Intermediate: Hydrazone Attack_Term->Inter_A Inter_B Intermediate: Enehydrazine Attack_Int->Inter_B Cycliz_A Cyclization onto Nitrile Inter_A->Cycliz_A Inter_B->Cycliz_A Prod_5 MAJOR PRODUCT: 5-Amino-1-R-pyrazole Cycliz_A->Prod_5 Via Hydrazone Prod_3 MAJOR PRODUCT: 3-Amino-1-R-pyrazole Cycliz_A->Prod_3 Via Enehydrazine

Figure 1: Mechanistic bifurcation in aminopyrazole synthesis.[1] Acidic conditions generally favor the 5-amino isomer via hydrazone formation, while basic conditions can shift selectivity toward the 3-amino isomer.

Regioselectivity Troubleshooting Table
ObservationProbable CauseCorrective Action
Mixture of Isomers (approx. 1:1) Steric Clash: The R-group on hydrazine is bulky (e.g., t-butyl, aryl), reducing the nucleophilic difference between

and

.
Switch Solvent: Move to a non-polar solvent (Toluene) with catalytic AcOH to enforce kinetic control (favoring 5-amino).
Unexpected 3-Amino Isomer Basic Impurities: Presence of strong base deprotonates the internal NH, making it more nucleophilic.Buffer pH: Ensure reaction pH is slightly acidic (pH 4-5) using HCl or AcOH to protonate the internal nitrogen.
Incomplete Cyclization Electronic Deactivation: Electron-withdrawing groups on the hydrazine reduce nucleophilicity.Microwave Irradiation: Heat to 120°C in EtOH for 20 mins to overcome the activation energy barrier [1].

Part 2: Impurity Profile & Side Reactions

The "Azine" Trap (Oligomerization)

Symptom: Low yield, formation of insoluble yellow/orange solids, broad NMR peaks. Chemistry: Hydrazine is a bis-nucleophile. If the ketone is in excess, one hydrazine molecule reacts with two ketone molecules, forming an azine (


) rather than cyclizing.
  • Diagnostic: Mass spec shows dimer mass (

    
    ).
    
  • The Fix (Inverse Addition Protocol):

    • Dissolve hydrazine (1.2 equiv) in solvent.

    • Add the

      
      -ketonitrile solution dropwise  to the hydrazine.
      
    • Why? This ensures hydrazine is always in local excess, preventing the second attack.

Pyrazolone Formation (Hydrolysis)

Symptom: Product has an unexpected carbonyl peak in IR (


) and lacks the exocyclic amine.
Chemistry:  The nitrile group (

) hydrolyzes to an amide or acid under aqueous acidic conditions, or the intermediate amidine hydrolyzes. Alternatively, if the starting material contained

-ketoester impurities, pyrazolones form directly.
  • Diagnostic:

    
     NMR shows loss of the broad 
    
    
    
    singlet (usually 4.0–6.0 ppm).
  • The Fix:

    • Dry solvents (SuperDry EtOH/MeOH).

    • Avoid strong aqueous acids during workup; use buffered quenching.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Aminopyrazoles (Standard)

Target: Minimizing Azine and 3-Amino formation.

  • Preparation: Charge a flask with Hydrazine Hydrochloride (1.1 equiv) and Ethanol (0.5 M concentration).

  • Buffering: Add Triethylamine (1.1 equiv) to free the hydrazine base in situ.

    • Note: Using the HCl salt + Base is often cleaner than using Hydrazine Hydrate, which contains water (promoting hydrolysis).

  • Inverse Addition: Add the

    
    -ketonitrile  (1.0 equiv) dropwise over 30 minutes at 
    
    
    
    .
  • Cyclization: Reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent. Triturate the residue with cold ether. The 5-aminopyrazole often crystallizes as the HCl salt if acid was used, or free base if neutralized.

Protocol B: "The pH Switch" for 3-Aminopyrazoles

Target: Forcing the "Anti-Kinetic" Isomer.

  • Reagents: Use Sodium Ethoxide (1.2 equiv) in absolute Ethanol.

  • Mixing: Add Arylhydrazine (1.0 equiv) and

    
    -ketonitrile  (1.0 equiv).
    
  • Reaction: Reflux for 12 hours.

  • Mechanism: The strong base generates the hydrazide anion (

    
    ), increasing the nucleophilicity of the substituted nitrogen, favoring attack at the ketone to yield the 3-amino isomer [1, 2].
    

Part 4: Frequently Asked Questions (FAQ)

Q: My reaction turned deep red/brown, and the yield is <10%. What happened? A: This is likely oxidative decomposition of the hydrazine, especially if using Phenylhydrazine.[2] Phenylhydrazine oxidizes in air to form diazonium tars.

  • Solution: Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite as an antioxidant if the problem persists.

Q: I see a peak at M+18 in the LCMS. Is this a hydrate? A: Unlikely. In this chemistry, M+18 usually corresponds to the linear hydrazone intermediate that failed to cyclize (Water has not been eliminated yet, or the nitrile has not been attacked).

  • Solution: The cyclization is the rate-determining step. Increase reaction temperature (reflux) or add a Lewis Acid catalyst (

    
     or simple 
    
    
    
    ) to drive the attack on the nitrile.

Q: Can I use


-ketoesters instead of nitriles to get aminopyrazoles? 
A:  No. 

-ketoesters + hydrazine yield pyrazolones (cyclic amides). You must use

-ketonitriles (or enaminonitriles) to obtain the exocyclic amine group.

References

  • Bagley, M. C., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Chimica Oggi, 2018.

  • Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein Journal of Organic Chemistry, 2011.

  • BenchChem Technical Support. "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem, 2025.[2]

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Organic Chemistry Portal. "Synthesis of Pyrazoles."

Sources

Optimization

Scaling up the synthesis of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Technical Support Center: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Synthesis Case ID: PYR-SCALE-4M5T Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Introduction: Molecule Profile & Critical Attributes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Synthesis Case ID: PYR-SCALE-4M5T Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up)

Introduction: Molecule Profile & Critical Attributes

Welcome to the technical support hub for 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine (also chemically indexed as 3-amino-4-methyl-5-(4-methylphenyl)-1H-pyrazole). This scaffold is a privileged structure in kinase inhibitor discovery (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drug (NSAID) development.

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid (Color is a frequent failure mode).

  • Purity: >98.5% (HPLC).[1][2]

  • Hydrazine Content: <10 ppm (Genotoxic impurity control).

  • Tautomerism: Exists in equilibrium between 1H- and 2H- forms; in solution, this is solvent-dependent.

Module 1: The "Golden Batch" Protocol (Scale-Up Baseline)

Before troubleshooting, verify your process matches this validated baseline for 1.0 kg output.

Reaction Scheme: Condensation of 2-methyl-3-oxo-3-(p-tolyl)propanenitrile (SM) with Hydrazine Hydrate .

Operational Parameters:

ParameterSpecificationRationale
Solvent Ethanol (Abs.) or TolueneEthanol promotes solubility of the SM but precipitates the product (process intensification).
Stoichiometry 1.0 equiv SM : 1.2–1.5 equiv

Excess hydrazine drives the equilibrium but increases downstream removal burden.
Temperature Reflux (

C for EtOH)
Required to overcome the activation energy for the final dehydration/aromatization step.
Time 4–6 HoursExtended times promote oxidative degradation (pinking).

Step-by-Step Workflow:

  • Charge 2-methyl-3-oxo-3-(p-tolyl)propanenitrile (1.0 wt) and Ethanol (5.0 vol) to the reactor.

  • Inert the vessel with

    
     (Critical for color control).
    
  • Add Hydrazine Hydrate (0.35 wt) dropwise at

    
    C. Note: Mild exotherm.
    
  • Heat to reflux (

    
    C) and hold for 5 hours.
    
  • IPC (In-Process Control): Check HPLC for SM < 1.0%.

  • Cool slowly to

    
    C over 3 hours (Linear ramp).
    
  • Filter the slurry. Wash with cold Ethanol (1.0 vol).

  • Dry under vacuum at

    
    C.
    

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Reaction Kinetics

Q: My conversion stalls at 90% even after 10 hours of reflux. Adding more hydrazine doesn't help. Why? A: This is likely a Solubility-Limited Kinetics issue or Azine Formation .

  • Mechanism: As the product forms, it may co-precipitate with unreacted starting material, encapsulating it.

  • Diagnosis: Take a slurry sample, dissolve fully in DMSO, and run HPLC. If SM is high, it's encapsulation.

  • Fix: Switch to a higher boiling solvent (e.g., n-Butanol) or add a co-solvent (Toluene) to keep the intermediate in solution longer.

  • Alternative: The "stall" might be the formation of the azine intermediate (two ketones reacting with one hydrazine). This requires acid catalysis to break. Add 0.5 equiv of Acetic Acid to the reaction mixture to catalyze the cyclization.

Q: I see a massive yield drop upon scaling from 50g to 1kg (85%


 60%). 
A:  This is a Mixing & Thermal Profile  failure.
  • Cause: On a larger scale, hydrazine addition creates localized hot spots if mixing is poor, leading to decomposition of the hydrazine before it reacts.

  • Fix:

    • Verify impeller tip speed (aim for 1.5–2.0 m/s).

    • Switch from "all-in" heating to "dose-controlled" heating. Add hydrazine at reflux temperature slowly (controlled feed) rather than at room temperature.

Category B: Impurity & Color Profile

Q: The product comes out pink or light red. It should be white. A: This is the most common issue with aminopyrazoles. It is caused by Oxidative Coupling of unreacted hydrazine or phenolic impurities in the p-tolyl starting material.

  • Mechanism: Hydrazine is air-sensitive. Trace metals (Fe from reactor walls) catalyze the oxidation of hydrazine to diazo species, which couple to form colored dyes.

  • Fix (Preventative):

    • Strict

      
       sparging of solvents before addition.
      
    • Add EDTA (0.1 wt%) to chelate trace iron.

  • Fix (Remedial):

    • Recrystallize from Ethanol/Water (80:20) containing 1% Sodium Bisulfite or Sodium Dithionite . The reducing agent bleaches the diazo color bodies.

Q: HPLC shows a "Doublet" peak structure. Is this a regioisomer? A: Likely No . This is usually Tautomerism visible on the column time-scale.

  • Explanation: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole are tautomers. In the 4-methyl-5-p-tolyl system, the structure is fixed, but the proton on the ring nitrogens (

    
     vs 
    
    
    
    ) can shift.
  • Verification: Run NMR in DMSO-

    
    . If peaks coalesce at high temperature (
    
    
    
    C), it is tautomerism, not an impurity. Do not attempt to purify this "impurity" away; it is intrinsic to the molecule.
Category C: Isolation & Safety

Q: The filtration cake is "slimy" and takes hours to filter. A: You have generated Amorphous Precipitate or Needle Agglomerates .

  • Cause: "Crash cooling" (cooling too fast) traps solvent and impurities.

  • Fix: Implement a Seeded Cooling Ramp .

    • Cool to cloud point (

      
      C).
      
    • Add seed crystals (0.5 wt%).

    • Hold for 1 hour (Ostwald Ripening).

    • Cool to

      
      C at 
      
      
      
      C/hour.

Module 3: Visual Workflows

Diagram 1: Reaction Logic & Critical Control Points (CCPs)

G Start Start: 2-methyl-3-oxo-3-(p-tolyl)propanenitrile Intermediate Intermediate: Hydrazone Formation (Reversible) Start->Intermediate Nucleophilic Attack Hydrazine Add Hydrazine Hydrate (1.2 equiv) Hydrazine->Intermediate Side_Color Impurity: Oxidation (Pink) (O2 / Fe presence) Hydrazine->Side_Color + O2 / Metals Cyclization Cyclization (Reflux) Exothermic & Dehydrative Intermediate->Cyclization -H2O (Slow Step) Side_Azine Side Product: Azine (Low Hydrazine Conc.) Intermediate->Side_Azine + SM (Competes if mixing poor) Product Target: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Cyclization->Product Aromatization

Caption: Reaction pathway highlighting the competition between cyclization (desired) and azine formation (mixing dependent).

Diagram 2: Troubleshooting Decision Tree (Purity)

T Problem Problem: Low Purity / Color Check_Color Is Product Pink/Red? Problem->Check_Color Check_HPLC HPLC: Unknown Peaks? Check_Color->Check_HPLC No (Off-white/Tan) Action_Bisulfite Action: Recryst w/ Na-Bisulfite (Oxidation Issue) Check_Color->Action_Bisulfite Yes (Deep Red) Action_Acid Action: Acid Wash / Reslurry (Remove Azines) Check_HPLC->Action_Acid High MW Impurity Action_Charcoal Action: Activated Carbon (General Color) Check_HPLC->Action_Charcoal Baseline Noise

Caption: Rapid diagnostic logic for purity failures during scale-up.

Module 4: Safety & Compliance (Hydrazine Handling)

Hydrazine Management Strategy: Hydrazine is a potent hepatotoxin and suspected carcinogen.

  • Quenching: Never dispose of mother liquors directly. Treat waste streams with Sodium Hypochlorite (Bleach) or Acetone (forms Acetone Azine, less toxic, but still hazardous) before disposal.

  • Genotoxic Impurity (GTI) Control:

    • The final API limit for hydrazine is typically <10 ppm.

    • Purge Factor: Ethanol recrystallization typically provides a purge factor of 100x for hydrazine.

    • Validation: Use HPLC with derivatization (e.g., Benzaldehyde method) to quantify residual hydrazine in the final solid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Knorr Pyrazole Synthesis).

  • Organic Syntheses. 3(5)-Aminopyrazole. Org. Synth. 1968 , 48, 8. (Foundational method for aminopyrazole synthesis via hydrazine).

  • Fichez, J.; Busca, P.; Prestat, G. Recent Advances in Aminopyrazoles Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 2017 . (Review of regioselectivity and scale-up challenges).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (General principles on crystallization and mixing effects in scale-up).

  • European Medicines Agency (EMA). Assessment Report on the limit of genotoxic impurities. (Guidance on Hydrazine limits in pharmaceuticals).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine via X-ray Crystallography

Executive Summary: The Structural Challenge In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the precise tautomeric form of the core scaffold dictates binding affinity. The target mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the precise tautomeric form of the core scaffold dictates binding affinity. The target molecule, 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine , presents a classic structural ambiguity. While Mass Spectrometry (MS) confirms molecular weight and NMR confirms connectivity, neither can definitively resolve the prototropic tautomerism (1H- vs. 2H- vs. imino-forms) in the solid state due to rapid proton exchange in solution.

This guide outlines the validation protocol using Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for absolute structural determination, comparing its efficacy against spectroscopic alternatives.

Comparative Analysis: Why SC-XRD?

To validate the structure, we must compare the utility of SC-XRD against standard characterization methods (NMR, IR, MS).

Table 1: Comparative Efficacy for Aminopyrazole Characterization
Feature1H / 13C NMR FT-IR Mass Spectrometry (HRMS) SC-XRD (Gold Standard)
Connectivity High (2D correlations)Low (Functional groups only)High (Fragmentation patterns)Absolute (3D atom mapping)
Tautomer ID Poor (Fast exchange averages signals)Medium (N-H vs C=N stretch ambiguity)NoneDefinitive (Direct H-atom location)
Stereochemistry Indirect (NOE constraints)NoneNoneAbsolute Configuration
Solid State Solid-state NMR (Low res)Good (Packing effects visible)N/AAtomic Resolution (<0.8 Å)
Sample Req. ~5-10 mg (Destructive if not recovered)<1 mg<1 mgSingle Crystal (~0.1–0.3 mm)

Expert Insight: NMR often shows a broad singlet for pyrazole N-H protons (10-13 ppm) that represents a weighted average of tautomers. Only SC-XRD can freeze the molecule in its lowest energy conformation within the lattice, allowing precise measurement of the


 vs. 

bond lengths that distinguish the 2H-amino form from the 1H-amino or imino forms [1, 2].

The Tautomerism Problem (Visualized)

The core challenge is distinguishing between the three potential forms of the synthesized product.

Tautomers T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) (Target Structure) T1->T2 Proton Shift (Fast in Soln) T3 Imino-Form (Exocyclic =NH) T2->T3 H-Shift XRD SC-XRD Analysis (Freezes State) XRD->T2 Confirms Bond Lengths

Figure 1: Tautomeric equilibrium of aminopyrazoles. SC-XRD resolves this by measuring specific bond lengths (e.g., C3-N(exocyclic) distance).

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data (E-E-A-T principle), follow this step-by-step workflow. This protocol prioritizes Vapor Diffusion , which is superior for aminopyrazoles compared to simple evaporation [3].

Phase 1: Single Crystal Growth (Vapor Diffusion)

Objective: Grow a single, diffraction-quality crystal (0.1 x 0.1 x 0.2 mm).

  • Solvent Selection:

    • Solvent (Inner Vial): Methanol or Ethanol (High solubility).

    • Anti-solvent (Outer Vial): n-Hexane or Diethyl Ether (Low solubility, volatile).

  • Setup:

    • Dissolve 15 mg of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine in 1.5 mL of Methanol in a small (4 mL) vial. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Place the small vial (uncapped) inside a larger (20 mL) scintillation vial containing 5 mL of n-Hexane.

    • Cap the large vial tightly. Store at 4°C in a vibration-free environment.

  • Validation: Check daily. Good crystals are transparent, have sharp edges, and extinguish polarized light uniformly.

Phase 2: Data Collection & Reduction[1]

Instrument: Bruker D8 VENTURE (or equivalent) with Mo-Kα or Cu-Kα radiation. Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the methyl/tolyl groups).

  • Mounting: Select a crystal with no visible cracks. Mount on a MiTeGen loop using Paratone oil.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

  • Reduction: Use SAINT/SADABS (or CrysAlisPro) for integration and absorption correction.

    • Quality Check:

      
       should be < 0.06 for a publishable structure.
      
Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Solve: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (C, N).

  • Refine:

    • Assign atom types based on electron density peak heights (

      
      ).
      
    • Critical Step (Tautomer ID): Locate Hydrogen atoms in the Difference Fourier Map (

      
      ). Do not place them geometrically initially.
      
    • Validation: The H-atom on the pyrazole ring must be clearly visible on N2 (for the 2H-tautomer) and form a hydrogen bond with a neighbor.

  • Final Polish: Anisotropic refinement for non-H atoms.

    
     value should be < 0.05.[1][2]
    

Decision Logic: Interpreting the Data

Use the following logic gate to interpret the crystallographic output and validate the structure.

ValidationLogic Start Refined Structure Data CheckH Locate Ring Protons (Difference Map) Start->CheckH Branch1 H on N1? CheckH->Branch1 Branch2 H on N2? CheckH->Branch2 Branch3 H on Exocyclic N? CheckH->Branch3 Result1 1H-Tautomer (Not Target) Branch1->Result1 Result2 2H-Tautomer (VALIDATED) Branch2->Result2 Result3 Imino Form Branch3->Result3 BondCheck Check Bond Lengths C3-N(exo) vs C3-N2 Result2->BondCheck Final Publish Structure BondCheck->Final Consistent

Figure 2: Decision tree for structural assignment based on electron density maps.

Key Structural Parameters for Validation

To confirm the 2H-pyrazol-3-ylamine form, your refined data must meet these criteria [4, 5]:

  • Bond Lengths:

    • C3–N(amine): ~1.34–1.36 Å (Indicative of single bond character with partial double bond resonance).

    • N1–N2: ~1.36–1.38 Å.

    • Note: If C3–N(amine) is <1.30 Å, it suggests the imino form.

  • Hydrogen Bonding:

    • Aminopyrazoles typically form centrosymmetric dimers (motif

      
      ) or catemers in the lattice involving the amine 
      
      
      
      and the ring Nitrogen.
    • Validation: The presence of an intermolecular H-bond acceptor at N1 confirms the proton is on N2 (since N1 must have a lone pair to accept).

References

  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combined X-ray and CPMAS NMR study." Journal of Chemical Crystallography.

  • Infantes, L., & Foces-Foces, C. (1997). "Substituent effects on the tautomerism of pyrazoles." Journal of Molecular Structure.

  • Staples, R. J. (2012). "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E.

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualization."

Sources

Comparative

Comparative Guide: Anticancer Activity of Pyrazole Derivatives

Executive Summary: The Pyrazole Advantage The pyrazole ring (1,2-diazole) is a cornerstone pharmacophore in modern oncology.[1] Its planar, electron-rich structure allows it to act as a scaffold for hydrogen bond donors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole ring (1,2-diazole) is a cornerstone pharmacophore in modern oncology.[1] Its planar, electron-rich structure allows it to act as a scaffold for hydrogen bond donors and acceptors, making it an ideal mimic for the adenine ring of ATP. This structural mimicry is the primary driver behind the success of pyrazole-based kinase inhibitors.

This guide objectively compares the anticancer performance of three distinct classes of pyrazole derivatives:

  • FDA-Approved Benchmarks (The control group).

  • Pyrazole-Chalcone Hybrids (Microtubule targeting).

  • Fused Pyrazolo[1,5-a]pyrimidines (CDK/Trk targeting).

Clinical Benchmarks: The "Gold Standard"

To evaluate new derivatives, we must establish baselines using clinically validated pyrazoles.

DrugTargetMechanism of ActionClinical Indication
Crizotinib ALK, ROS1, c-METATP-competitive inhibition of receptor tyrosine kinases.[2]NSCLC (ALK-positive)
Ruxolitinib JAK1, JAK2Inhibits JAK-STAT signaling, reducing inflammatory cytokine production.Myelofibrosis, Polycythemia Vera
Avapritinib KIT, PDGFRAType I inhibitor targeting active kinase conformation.GIST (PDGFRA Exon 18 mutations)

Key Insight: The efficacy of these drugs relies on the pyrazole nitrogen's ability to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket [1].

Comparative SAR Analysis: Emerging Derivatives

This section contrasts the performance of two emerging classes of derivatives against standard benchmarks. Data is synthesized from recent high-impact medicinal chemistry studies.

Class A: Pyrazole-Chalcone Hybrids (Tubulin Targeting)

Target: Tubulin Polymerization (Colchicine binding site). Rationale: Hybridizing the pyrazole core with a chalcone (α,β-unsaturated ketone) creates a dual-threat molecule that interferes with the cell cycle at the G2/M phase.

  • Performance Data:

    • Lead Compound: 5o (1,3-diphenyl-1H-pyrazole hybrid) [2].[3]

    • IC50 (MCF-7 Breast Cancer): 2.13 ± 0.80 µM.[3]

    • Selectivity: Low toxicity against normal HEK-293 cells (IC50 > 50 µM).

    • Comparison: More potent than the standard Combretastatin A4 in select resistant lines due to enhanced lipophilicity.

Class B: Pyrazolo[1,5-a]pyrimidines (Kinase Targeting)

Target: CDK2 (Cyclin-Dependent Kinase) and TrkA.[4] Rationale: Fusing the pyrazole ring with a pyrimidine ring increases rigidity, improving the "lock-and-key" fit within the kinase active site.

  • Performance Data:

    • Lead Compound: 6d (Cyano-substituted) [3].[4]

    • IC50 (CDK2): 0.55 µM.[4]

    • IC50 (TrkA): 0.57 µM.[4]

    • Mechanism: Induces apoptosis via the mitochondrial pathway (caspase-3 activation).

Summary of Comparative Potency (IC50 Values)

Note: Lower IC50 indicates higher potency.

Compound ClassTarget Cell LineIC50 (µM)Reference StandardRelative Potency
Crizotinib (Benchmark)H3122 (ALK+)~0.02N/AHigh (Clinical Grade)
Pyrazole-Chalcone (5o) MCF-72.13Doxorubicin (IC50 ~1.2 µM)Moderate
Pyrazolo-Pyrimidine (6d) A5490.55 (Enzymatic)RoscovitineHigh

Mechanistic Visualization

Understanding how these derivatives work is as critical as their potency. The diagram below illustrates the divergent pathways of Kinase Inhibitors (Benchmarks/Class B) versus Tubulin Inhibitors (Class A).

PathwayMap Drug_Kinase Pyrazole-Urea / Fused Pyrazole Target_RTK RTK (EGFR/ALK/JAK) Drug_Kinase->Target_RTK ATP Competition Drug_Tubulin Pyrazole-Chalcone Hybrid Target_Tubulin Tubulin Heterodimers Drug_Tubulin->Target_Tubulin Colchicine Site Binding Signal_Ras Ras/Raf Activation Target_RTK->Signal_Ras Inhibition Signal_Poly Microtubule Polymerization Target_Tubulin->Signal_Poly Inhibition Effect_Signal Signal Transduction Blockade Signal_Ras->Effect_Signal Downstream Effect_Arrest G2/M Cell Cycle Arrest Signal_Poly->Effect_Arrest Outcome Apoptosis (Cell Death) Effect_Arrest->Outcome Effect_Signal->Outcome

Figure 1: Divergent mechanisms of action. Blue path represents kinase inhibition (e.g., Crizotinib); Red path represents microtubule destabilization (e.g., Chalcone hybrids).

Experimental Validation Protocols

To replicate these findings or screen new derivatives, the following self-validating workflows are recommended.

Workflow Visualization

Workflow Step1 1. Synthesis (Claisen-Schmidt / Cyclization) Step2 2. Characterization (NMR, MS, IR) Step1->Step2 Step3 3. In Vitro Screening (MTT Assay) Step2->Step3 Step4 4. Target Validation (Kinase Profiling / Docking) Step3->Step4

Figure 2: Standardized screening pipeline for pyrazole derivatives.

Protocol A: MTT Cytotoxicity Assay (Standardized)

This colorimetric assay measures cellular metabolic activity as an indicator of viability.[5]

  • Why this works: Viable cells with active metabolism convert MTT into a purple formazan product.[6][7] Dead cells do not.

  • Critical Control: Use Doxorubicin or Cisplatin as a positive control to validate cell line sensitivity.

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add the pyrazole derivative dissolved in DMSO. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity [4].

    • Range: Test 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to calculate IC50.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate viability:

    
    .
    
Protocol B: Kinase Profiling (ADP-Glo)

For derivatives designed as kinase inhibitors (Class B), general cytotoxicity is insufficient. You must verify target engagement.

  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.

  • Validation: High signal-to-noise ratio confirms the compound specifically inhibits ATP hydrolysis by the kinase.

References

  • National Institutes of Health (NIH). Ruxolitinib - Mechanism of Action and Clinical Indications. StatPearls. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents. Molecules, 2022.[5] Available at: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals, 2024.[1][4][5][8][9] Available at: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights. 2024.[1][4][5][8] Available at: [Link]

  • Bentham Science. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. 2024.[1][4][5][8] Available at: [Link]

Sources

Validation

Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[1][2][3] This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[1][2][3] This guide provides a comprehensive framework for benchmarking novel pyrazole-based compounds, using the hypothetical molecule 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine as a case study. We outline a systematic approach to characterize its inhibitory profile against key oncogenic kinases—Mps1, Plk1, and Aurora Kinase A—and compare its potential efficacy against established clinical and preclinical inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities in the competitive landscape of kinase inhibitor discovery.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This has made them one of the most important classes of drug targets. The pyrazole nucleus has proven to be a versatile scaffold for the development of potent kinase inhibitors, with derivatives showing activity against a wide range of kinases, including those involved in cell cycle control.[1][5][6]

When a novel compound such as 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine emerges from a discovery pipeline, a critical question arises: how does it compare to existing inhibitors? A systematic and rigorous benchmarking process is essential to determine its unique therapeutic potential, selectivity, and potential advantages over established drugs. This guide details a multi-faceted approach to answer this question, focusing on a trio of key mitotic kinases often implicated in cancer: Monopolar spindle 1 (Mps1), Polo-like kinase 1 (Plk1), and Aurora Kinase A.

These kinases are central to the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8][9] Their overexpression in various cancers makes them attractive targets for therapeutic intervention.[9][10][11] By comparing our novel compound against well-characterized inhibitors of these kinases, we can build a comprehensive profile of its potential as a therapeutic agent.

Selection of Comparator Kinase Inhibitors

To provide a meaningful benchmark, it is crucial to select appropriate comparator compounds. The chosen inhibitors should be well-characterized, clinically relevant (if possible), and target the same or similar pathways as the novel compound. For this guide, we have selected the following inhibitors:

  • Mps1 Inhibitor: BAY 1217389: A potent and highly selective Mps1 inhibitor that has been extensively characterized in preclinical studies.[9][12] Mps1 is a key kinase in the SAC, and its inhibition leads to premature mitotic exit and cell death.[8][13]

  • Plk1 Inhibitor: Volasertib (BI 6727): A potent and selective Plk1 inhibitor that has undergone clinical trials.[14] Plk1 is a master regulator of mitosis, and its inhibition causes mitotic arrest and apoptosis.[11][15]

  • Aurora A Inhibitor: Alisertib (MLN8237): A selective inhibitor of Aurora A kinase that has been evaluated in numerous clinical trials.[16] Aurora A is involved in centrosome maturation and spindle assembly, and its inhibition leads to mitotic defects and cell death.[16][17]

These comparators provide a robust baseline against which to evaluate the potency, selectivity, and cellular effects of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine.

A Systematic Benchmarking Workflow

A thorough benchmarking strategy should encompass in vitro biochemical assays, cell-based functional assays, and downstream signaling analysis. The following workflow provides a logical progression for characterizing a novel kinase inhibitor.

Benchmarking Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Studies In Vitro Kinase Assay In Vitro Kinase Assay Kinase Selectivity Profiling Kinase Selectivity Profiling In Vitro Kinase Assay->Kinase Selectivity Profiling Determine IC50 Cell Viability Assay Cell Viability Assay Kinase Selectivity Profiling->Cell Viability Assay Confirm Selectivity Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Assess Cellular Potency Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Confirm Target Binding Cell Cycle Analysis Cell Cycle Analysis Downstream Signaling Analysis->Cell Cycle Analysis Validate MoA

Caption: A systematic workflow for benchmarking a novel kinase inhibitor.

Experimental Protocols

Here, we provide detailed protocols for the key experiments outlined in the benchmarking workflow.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against the target kinases (Mps1, Plk1, Aurora A) and the comparator inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Protocol:

  • Prepare a serial dilution of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine and the comparator inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • In a 384-well plate, add 2.5 µL of the kinase solution (e.g., recombinant human Mps1, Plk1, or Aurora A).

  • Add 2.5 µL of the appropriate substrate and ATP solution.

  • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the novel compound against a broad panel of kinases.

Rationale: High selectivity is a desirable attribute for a kinase inhibitor as it minimizes off-target effects and potential toxicity.

Protocol:

  • Submit 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • The percentage of inhibition for each kinase is determined.

  • For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination should be performed.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the novel compound on the proliferation of cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine or comparator inhibitors for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement and Downstream Signaling

Objective: To confirm that the novel compound engages its target in cells and inhibits downstream signaling pathways.

Protocol:

  • Treat cancer cells with 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine or comparator inhibitors at various concentrations for a specified time (e.g., 1-2 hours).

  • For Mps1 and Plk1, it may be necessary to first arrest cells in mitosis using a microtubule-targeting agent like nocodazole to ensure sufficient levels of the active kinases.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated forms of the kinase targets (e.g., p-Mps1, p-Plk1, p-Aurora A) and their key substrates (e.g., p-Histone H3 for Aurora B, which is often co-inhibited by Aurora A inhibitors).

  • Use antibodies against the total protein levels as loading controls.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

The data generated from these experiments should be organized into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundMps1 IC50 (nM)Plk1 IC50 (nM)Aurora A IC50 (nM)
4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine[Experimental Value][Experimental Value][Experimental Value]
BAY 1217389<10>10,000>10,000
Volasertib>10,000<1>1,000
Alisertib>5,000>1,0001.2

Table 2: Cellular Proliferation Inhibition

CompoundHeLa GI50 (nM)HCT116 GI50 (nM)
4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine[Experimental Value][Experimental Value]
BAY 1217389~20~30
Volasertib~10~15
Alisertib~50~70

Visualizing the Mechanism of Action: The Spindle Assembly Checkpoint

To understand the biological context of inhibiting Mps1, Plk1, and Aurora kinases, it is helpful to visualize their roles in the spindle assembly checkpoint.

Spindle Assembly Checkpoint cluster_0 Mitotic Progression cluster_1 Key Kinase Regulators Unattached Kinetochores Unattached Kinetochores SAC Activation SAC Activation Unattached Kinetochores->SAC Activation MCC Formation MCC Formation SAC Activation->MCC Formation APC/C Inhibition APC/C Inhibition MCC Formation->APC/C Inhibition Anaphase Anaphase APC/C Inhibition->Anaphase Blocked Mps1 Mps1 Mps1->SAC Activation Phosphorylates & Recruits Plk1 Plk1 Plk1->MCC Formation Regulates Aurora A Aurora A Aurora A->SAC Activation Contributes to

Sources

Comparative

Bench to Bedside: Bridging the In Vitro vs. In Vivo Efficacy Gap of Substituted Pyrazoles

Executive Summary: The "Privileged" Scaffold Paradox Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Crizotinib (ALK inhibitor). Their planar, electron-rich architecture allows for precise hydrogen bonding within the ATP-binding pockets of kinases and the allosteric sites of GPCRs.

However, a recurring failure mode in pyrazole development is the "Translation Gap" : compounds exhibiting low-nanomolar potency in enzymatic or cell-based assays (in vitro) often fail to elicit a commensurate therapeutic response in animal models (in vivo).

This guide objectively compares the efficacy profiles of substituted pyrazoles, dissecting the pharmacokinetic (PK) barriers that cause this discrepancy and providing a validated workflow to bridge the gap.

Part 1: The In Vitro Landscape (The Promise)

In a controlled environment, substituted pyrazoles are exceptionally potent. Their efficacy is typically driven by the ability to mimic the purine ring of ATP or to position pharmacophores (like sulfonamides) into hydrophobic pockets.

Mechanism of Action: Kinase & COX-2 Inhibition

In oncology, pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) often act as ATP-competitive inhibitors. In inflammation, 1,5-diarylpyrazoles align selectively with the COX-2 hydrophilic side pocket.

Data Highlight: High Potency Candidates

Recent comparative studies (2023-2024) have identified specific derivatives with superior in vitro profiles:

Compound ClassTargetIn Vitro Metric (IC50)Reference StandardNotes
Fused Pyrazolo-pyrimidine (Cpd 3) EGFR0.06 µM Erlotinib (0.13 µM)2x more potent than standard due to 5-imino H-bonding [1].
Sulfonamide Pyrazole (Cpd 9) VEGFR-20.22 µM Sorafenib (0.03 µM)Shows dual inhibition potential [1].
Pyrazolo-pyridazine (Cpd 4) CDK-20.55 µM Roscovitine (0.32 µM)Moderate potency, but highly dependent on formulation [2].[1]
1,3,5-Trisubstituted Pyrazole COX-20.04 µM Celecoxib (0.05 µM)High selectivity index (>200) against COX-1 [3].
Visualization: The Binding Logic

The following diagram illustrates the critical interactions that drive this high in vitro affinity.

PyrazoleBinding Pyrazole Substituted Pyrazole Core ATP_Pocket Kinase ATP Pocket (Hydrophobic Cleft) Pyrazole->ATP_Pocket Occupies H_Bond H-Bond Acceptor (Hinge Region) Pyrazole->H_Bond N2 Interaction Potency Nanomolar IC50 (In Vitro) ATP_Pocket->Potency High Affinity H_Bond->Potency Stability Substituents C3/C5 Substituents (Selectivity Gates) Substituents->ATP_Pocket Steric Fit

Caption: Schematic of pyrazole core interactions within a kinase ATP binding pocket, driving high in vitro potency.

Part 2: The In Vivo Reality Check (The Gap)

When moving from a petri dish to a living organism, the physicochemical properties of pyrazoles often become liabilities.

The Primary Failure Modes
  • Metabolic Instability (N-Glucuronidation): Unsubstituted pyrazoles (NH free) are rapid substrates for UDP-glucuronosyltransferases (UGT). This leads to rapid clearance (

    
    ) and low oral bioavailability (
    
    
    
    ).
  • Solubility-Permeability Trade-off: To fit hydrophobic pockets, pyrazoles are often heavily substituted with lipophilic groups (halogens, aryl rings), raising LogP > 4. This results in poor aqueous solubility and dissolution-limited absorption.

  • Protein Binding: Highly lipophilic pyrazoles often exhibit >99% plasma protein binding, reducing the free fraction (

    
    ) available to penetrate solid tumors or inflammatory tissues.
    
Comparative Efficacy Data: The Translation Table

The table below contrasts in vitro potency with in vivo outcomes, highlighting where translation succeeds or fails.

CompoundIn Vitro Potency (IC50)In Vivo ModelIn Vivo OutcomeTranslation Status
Cpd 178 (Cl-Substituted) COX-2: 0.05 µMCarrageenan Paw Edema (Rat)80.9% Inhibition (Comparable to Diclofenac)SUCCESS: Electron-withdrawing groups improved metabolic stability [3].
Cpd 4 (Parent) EGFR: 0.39 µMXenograft (HCT-116)Moderate Tumor ReductionPARTIAL: Limited by solubility.
Cpd 4-SLN (Nanoparticle) EGFR: 0.08 µM*Xenograft (HCT-116)Significant Reduction (p<0.001 vs Parent)SUCCESS: Formulation overcame solubility barrier [2].
Unsubstituted Pyrazole p38 MAPK: 12 nMLPS-Induced TNF

(Mouse)
No Effect (ED50 > 100 mg/kg)FAILURE: Rapid Phase II metabolism (Glucuronidation).

*Note: Nanoparticle formulation (SLN) improved apparent cellular uptake, lowering the effective IC50.

Part 3: Bridging the Gap (Protocols & Workflow)

To ensure your pyrazole lead translates effectively, you must move beyond simple IC50 screening. The following workflow integrates ADME (Absorption, Distribution, Metabolism, Excretion) early in the process.

Strategic Screening Cascade

Do not advance a pyrazole to animal models without passing the "Metabolic Gate."

ScreeningCascade Step1 1. Primary Screen (Enzyme IC50) Step2 2. Cell Viability (MTT/Resazurin) Step1->Step2 Gate1 Metabolic Gate: Microsomal Stability (t1/2 > 30 min?) Step2->Gate1 Gate1->Step1 Fail (Redesign) Step3 3. Permeability (Caco-2 / PAMPA) Gate1->Step3 Pass Step4 4. In Vivo Pilot (PK Snapshot) Step3->Step4 Step5 5. Efficacy Model (Xenograft/Edema) Step4->Step5

Caption: Critical screening cascade for pyrazoles, prioritizing metabolic stability before in vivo efficacy testing.

Detailed Protocol: Validating In Vivo Efficacy

For researchers validating a new pyrazole derivative, follow this standardized protocol to ensure data integrity.

1. Formulation & Vehicle Selection
  • Challenge: Pyrazoles often precipitate in standard saline.

  • Solution: Use a co-solvent system.

    • Standard: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

    • Advanced: If LogP > 4, utilize Solid Lipid Nanoparticles (SLNs) or Cyclodextrin complexation [2].

2. The Inflammation Model (Carrageenan-Induced Edema)

This is the industry standard for validating pyrazole-based COX/p38 inhibitors [3].

  • Animals: Wistar rats (150–200 g), n=6 per group.

  • Dosing: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control, and
    
    
    is mean edema volume of treated group.[2]
3. The Oncology Model (Xenograft)

For kinase inhibitors (EGFR/VEGFR) [1].

  • Cell Line: HCT-116 or A549 (subcutaneous injection,

    
     cells).
    
  • Treatment Trigger: Start dosing when tumors reach ~100 mm³.

  • Regimen: Daily oral dosing (QD) for 21 days.

  • Endpoint: Tumor Growth Inhibition (TGI).

    
    
    

Part 4: Expert Insights & Recommendations

  • Block the Metabolic "Soft Spot": If your pyrazole is unsubstituted at the N1 position, it will likely fail in vivo. Alkylation or arylation at N1 is crucial for metabolic stability.

  • Monitor the C4 Position: The C4 position is electronically active. While halogenation (Cl, Br) here improves potency (as seen in Cpd 178), it can also increase lipophilicity. Balance this with polar groups on the phenyl rings.

  • Don't Ignore Formulation: As shown by the pyrazolo-pyridazine study [2], a compound with mediocre properties can become a lead candidate simply by switching to a nanoparticle formulation that improves bioavailability.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. MDPI Molecules. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Recent Developments in Synthetic Chemistry and Biological Activities of Pyrazole Derivatives. Indian Academy of Sciences. Available at: [Link]

Sources

Validation

Beyond the Score: A Comparative Guide to Validating Docking Results with Experimental Data

Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Content Type: Technical Comparison & Validation Protocol. The "Affinity Gap" in Structure-Based Drug Design In modern drug discovery, a danger...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Content Type: Technical Comparison & Validation Protocol.

The "Affinity Gap" in Structure-Based Drug Design

In modern drug discovery, a dangerous misconception persists: that a highly negative docking score (e.g., -10.5 kcal/mol) directly translates to high experimental potency (e.g., sub-nanomolar


). As a Senior Application Scientist, I must clarify this distinction immediately.

Docking scores are ranking metrics, not thermodynamic constants.

While computational docking tools like Glide , AutoDock Vina , and GOLD excel at predicting the binding pose (geometry), they frequently struggle to predict the binding affinity (thermodynamics) with high correlation across diverse protein targets. This discrepancy, known as the "Affinity Gap," arises because standard scoring functions use additive approximations (enthalpic terms) while often neglecting the complex entropic costs of desolvation and conformational penalties.

This guide provides an objective comparison of major docking algorithms against experimental benchmarks (PDBbind, CASF) and details a self-validating protocol to bridge the gap between in silico predictions and in vitro reality.

Comparative Benchmark: Scoring vs. Docking Power

To select the right tool, one must distinguish between Docking Power (ability to find the native pose, RMSD < 2.0 Å) and Scoring Power (correlation with experimental


 or 

).
Table 1: Performance Metrics on CASF-2016 Benchmark

Data derived from comparative assessment of scoring functions (CASF) studies.

Docking Tool / Scoring FunctionDocking Power (Success Rate %)Scoring Power (Pearson

)
Primary AlgorithmBest Use Case
Glide (SP/XP) ~78 - 82% ~0.45 - 0.55Empirical / Force FieldHigh-throughput screening; reliable pose generation.
AutoDock Vina ~60 - 70%~0.50 - 0.58Empirical + Knowledge-basedFast, open-source screening; large library docking.
GOLD (ChemPLP) ~75 - 80%~0.55 - 0.62Genetic AlgorithmFlexible ligand handling; metalloproteins.

(ML Rescoring)
N/A (Rescoring only)~0.75 - 0.80 Random Forest (Machine Learning)Post-docking rescoring to improve affinity correlation.

Critical Insight: Note the disparity between Docking Power and Scoring Power. While Glide and GOLD identify the correct binding mode >75% of the time, their raw scores only weakly correlate (


) with experimental binding energy across diverse sets. Never use raw docking scores as a proxy for absolute binding free energy (

) without local calibration.

The Mechanics of Failure: Why Scores Don't Match

Understanding why correlation fails is essential for interpreting your data.

  • The Hydrophobic Effect & Water Displacement: Most scoring functions (e.g., Vina) treat water implicitly. However, the release of high-energy water molecules from a hydrophobic pocket is often the primary driver of potency. Standard scoring functions struggle to quantify this entropic gain accurately.

  • Protein Flexibility: "Rigid Receptor" docking ignores the energy cost of the protein adapting to the ligand (Induced Fit). If a protein must reorganize significantly to bind a ligand, the docking score will be artificially high (too favorable) because the penalty of that reorganization is missing.

  • Strain Energy: A ligand may achieve a great interaction score but exist in a high-energy conformation (e.g., twisted amide bond). Unless the tool explicitly calculates internal ligand strain (like Glide XP), the score will be misleading.

Validated Protocol: Correlating Scores with Experiment

To trust your docking campaign, you must implement a Retrospective Validation Protocol before running prospective screens. This workflow validates whether the specific docking setup can recover known biology for your target.[1]

Phase 1: Geometric Validation (Redocking)

Objective: Confirm the software can reproduce the crystallographic pose.

  • Input: Select a high-resolution PDB structure of your target with a co-crystallized ligand.

  • Preparation: Strip the ligand, remove waters (unless bridging), and protonate the protein at pH 7.4.

  • Action: Re-dock the extracted ligand back into the active site.

  • Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[2][3][4]

    • Fail: RMSD > 2.0 Å (Indicates the scoring function or sampling algorithm is unsuited for this pocket).

Phase 2: Discrimination Validation (Enrichment)

Objective: Confirm the software can distinguish binders from non-binders.

  • Dataset: Compile a list of known actives (

    
    ) and generate 50 decoys per active (using DUD-E or Schrödinger's Decoy generator).
    
  • Action: Dock the mixed library (actives + decoys).

  • Metric: Calculate the Enrichment Factor at 1% (EF1%).

    • Target: EF1% > 10 (The top 1% of results is 10x enriched with actives compared to random selection).

Phase 3: Local Correlation (Congeneric Series)

Objective: Calibrate scores for ranking similar analogs.

  • Input: A set of 10-20 congeneric compounds (same scaffold) with known

    
     or 
    
    
    
    data.
  • Action: Dock all compounds using the validated protocol.

  • Analysis: Plot Docking Score vs.

    
     (
    
    
    
    ).
  • Metric: Pearson

    
    .
    
    • Pass:

      
      .[5] (Docking scores can reliably rank these analogs).
      
    • Fail:

      
      . (Docking scores are random; rely on FEP or MM-GBSA instead).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate a docking protocol against experimental data.

ValidationWorkflow Start Start: Target Protein Structure Redock Phase 1: Redock Co-crystal Ligand Start->Redock CheckRMSD RMSD < 2.0 Å? Redock->CheckRMSD FailRMSD FAIL: Adjust Sampling/Prep (Check Protonation, Waters) CheckRMSD->FailRMSD No Enrichment Phase 2: Dock Actives + Decoys (DUD-E / Decoy Set) CheckRMSD->Enrichment Yes FailRMSD->Redock Retry CheckEF Enrichment Factor (EF1%) > 10? Enrichment->CheckEF FailEF FAIL: Scoring Function Mismatch Try Consensus Scoring or MM-GBSA CheckEF->FailEF No Correlation Phase 3: Dock Congeneric Series (Known Ki/IC50 Data) CheckEF->Correlation Yes CheckR2 Pearson R² > 0.6? Correlation->CheckR2 FailR2 FAIL: Scores are Qualitative Only Use for Filtering, not Ranking CheckR2->FailR2 No Success VALIDATED: Protocol Ready for Prospective Screening CheckR2->Success Yes

Figure 1: A hierarchical validation workflow. Geometric accuracy (RMSD) must be established before assessing screening utility (Enrichment), which precedes quantitative ranking capability (Correlation).

Advanced Strategy: When Correlation Fails

If your docking scores fail to correlate with experimental affinity (common in fragment-based design or highly flexible pockets), employ these corrective strategies:

  • Rescoring with MM-GBSA/PBSA: After docking, run a minimization using an implicit solvent model (e.g., Prime MM-GBSA). This is computationally more expensive but often improves correlation from

    
     to 
    
    
    
    by better accounting for solvation energy.
  • Consensus Scoring: Dock with two different algorithms (e.g., Vina and GOLD). Only advance compounds that score in the top 10% of both lists. This reduces false positives caused by artifacts in a single scoring function.[6]

  • Interaction Fingerprints (IFP): Instead of relying on the energy score, filter poses based on specific "must-have" interactions (e.g., "Must H-bond with Asp112"). This binary filter is often more biologically relevant than a raw energy score.

References

  • Comparative Assessment of Scoring Functions (CASF-2016) Su, M., et al.[7][8] "Comparative Assessment of Scoring Functions: The CASF-2016 Update."[7][8] Journal of Chemical Information and Modeling, 2019. [Link]

  • AutoDock Vina Performance Trott, O., & Olson, A. J.[3][9] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010. [Link]

  • Docking vs. Experimental Affinity Reviews Pantsar, T., & Poso, A. "Binding Affinity via Docking: Fact and Fiction."[10] Molecules, 2018.[8][10][11] [Link]

  • Ten Quick Tips for Molecular Docking D. B. Kitchen, et al. "Docking and scoring in virtual screening for drug discovery: methods and applications."[4][9] Nature Reviews Drug Discovery, 2004. (Updated context via PLOS Computational Biology tips). [Link]

  • PDBbind Database (Benchmark Data Source) Wang, R., et al. "The PDBbind Database: Collection of Binding Affinities for Protein−Ligand Complexes." [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine

Topic: Personal protective equipment for handling 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine[1][2][3][4][5][6][7][8] Executive Safety Summary Chemical Identity: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Chemical Class: Substi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine[1][2][3][4][5][6][7][8]

Executive Safety Summary

Chemical Identity: 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine Chemical Class: Substituted Aminopyrazole / Heterocyclic Amine Primary Hazard Domain: Severe Eye Irritation/Damage, Skin Sensitization, and Respiratory Irritation.[1][2]

Operational Directive: This guide defines the mandatory Personal Protective Equipment (PPE) standards for handling 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine.[1][2] As a substituted aminopyrazole, this compound possesses nitrogen-rich functionalities that often correlate with mucous membrane irritation and potential ocular corrosivity .[1][2] Due to the variability in toxicological data for specific research analogs, this protocol applies the Precautionary Principle , mandating containment levels suitable for GHS Category 1/2 Eye Irritants and Category 3/4 Acute Toxins.

Risk Assessment & Hazard Identification Matrix

Based on Structural Activity Relationship (SAR) analysis of aminopyrazole analogs (e.g., CAS 1820-80-0, CAS 1131-18-6).[1][2]

Hazard CategoryRisk LevelPhysiological MechanismCritical PPE Requirement
Ocular HIGH Amines are basic; contact can cause immediate denaturation of corneal proteins (alkaline burn risk).[1][2]Chemical Splash Goggles (ANSI Z87.1+)
Dermal MODERATE Lipophilic p-tolyl group facilitates skin absorption; amine group causes contact dermatitis/sensitization.[1][2]Double Nitrile Gloves (0.11mm min)
Inhalation MODERATE Fine dust/aerosols irritate the upper respiratory tract (rhinitis, pharyngitis).P100 / N95 Respirator (or Fume Hood)
Ingestion LOW Unlikely in standard protocol, but systemic toxicity (hepatotoxicity) is possible if ingested.Hygiene Discipline (No glove-to-face contact)
PPE Selection Logic Flow

Use the following decision logic to determine the required protection level based on your specific experimental state.

PPE_Logic Start Start: Experimental Setup State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution QuantitySolid Quantity > 500mg? Solid->QuantitySolid QuantityLiq Heated or Pressurized? Solution->QuantityLiq Level1 LEVEL 1 PROTECTION Standard Lab Coat Single Nitrile Gloves Safety Glasses QuantitySolid->Level1 No Level2 LEVEL 2 PROTECTION Tyvek Sleeves/Apron Double Nitrile Gloves Splash Goggles N95 Respirator (if open bench) QuantitySolid->Level2 Yes QuantityLiq->Level1 No Level3 LEVEL 3 PROTECTION Full Face Shield + Goggles Chem-Resistant Apron Double Gloves (Long Cuff) Fume Hood Mandatory QuantityLiq->Level3 Yes

Figure 1: PPE Decision Matrix based on physical state and operational risk factors.

Detailed PPE Specifications
A. Hand Protection (The Barrier Protocol)

Aminopyrazoles can permeate standard latex. Nitrile is mandatory. [1][2]

  • Primary Layer (Inner): Disposable Nitrile (4 mil / 0.10 mm).

  • Secondary Layer (Outer): Extended Cuff Nitrile (6-8 mil) or Neoprene.[1][2]

  • Protocol: "Double Gloving" with color indicators (e.g., blue inner, purple outer) allows immediate detection of outer glove breach.

  • Change Frequency: Every 2 hours or immediately upon splash.

B. Eye & Face Protection [3][4][5][6][7][9][10][11]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent). Note: Standard safety glasses are insufficient for amines due to vapor/dust bypass.[1][2]

  • High Risk (Synthesis/Heating): Add a Face Shield (8-inch minimum length) over the goggles.[1][2]

C. Respiratory Protection
  • Engineering Control: All weighing and solution preparation must occur inside a certified Chemical Fume Hood .

  • Open Bench Exception: If hood access is impossible (not recommended), use a Half-Face Respirator with:

    • P100 Filters (for particulates/powders).

    • OV/AG Cartridges (Organic Vapor/Acid Gas) if in solution with volatile solvents.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Fire Resistant preferred if using flammable solvents).

  • Enhanced: Disposable Tyvek® arm sleeves or apron when handling quantities >1g to prevent cuff contamination.

Operational Protocols: Donning & Doffing

Proper removal (doffing) is where 60% of lab exposures occur. Follow this strict sequence.

Donning (Putting On)
  • Inspection: Check lab coat for tears; ensure glove box is fresh.

  • Body: Don lab coat; button fully to the neck.

  • Eyes: Don goggles/face shield.[11] Adjust fit to seal against temples.

  • Hands: Wash hands. Don inner gloves (under lab coat cuff). Don outer gloves (over lab coat cuff).

Doffing (Taking Off) - The "Beak" Method [1][2]
  • Outer Gloves: Pinch the palm of one glove, pull off inside-out. Hold in gloved hand. Slide finger under the wrist of the remaining glove, peel off inside-out over the first glove.[1][2] Discard.

  • Goggles: Remove by the strap only. Do not touch the front lens.

  • Lab Coat: Unbutton. Remove by peeling shoulders back, turning sleeves inside out to trap contaminants.

  • Inner Gloves: Remove using the same "pinch and peel" method.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response & Decontamination
ScenarioImmediate ActionSecondary Action
PPE Failure (Glove Tear) 1. Stop work immediately.2. Remove gloves.3. Wash hands for 15 mins.[6][10]Inspect chemical container for leaks. Replace gloves.[6]
Eye Contact 1. DO NOT RUB. 2. Flush at eyewash station for 15 minutes .Hold eyelids open. Rotate eyeballs. Seek medical attention immediately (Ophthalmologist).
Skin Splash 1. Drench area under safety shower/tap.2. Remove contaminated clothing while rinsing.[3][6][9][11]Wash with non-abrasive soap. Do not use solvents (ethanol) as they enhance absorption.
Spill Cleanup 1. Evacuate area if dust is airborne.2.[4][5][7][9][10] Don Level 2 PPE.Cover spill with wet paper towels (to suppress dust). Wipe up and dispose as hazardous waste.[9][11][12]
Disposal of Contaminated PPE[1][2][9][10]
  • Solid Waste: Gloves and paper towels contaminated with 4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine must be disposed of in Hazardous Solid Waste containers (yellow bag/bin), not regular trash.[1][2]

  • Liquid Waste: Rinsate from glassware cleaning must go to Organic Liquid Waste (Halogenated or Non-Halogenated depending on solvent).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3112358, 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine
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4-Methyl-5-p-tolyl-2H-pyrazol-3-ylamine
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